chemical and physical properties of 4-iodo-2-methyl-2H-1,2,3-triazole
An In-depth Technical Guide to the Chemical and Physical Properties of 4-iodo-2-methyl-2H-1,2,3-triazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Chemical and Physical Properties of 4-iodo-2-methyl-2H-1,2,3-triazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively documented, this guide synthesizes information from closely related analogues and established chemical principles to present a detailed profile. The document covers the synthesis, physicochemical characteristics, spectral data, and reactivity of this compound, with a particular focus on its potential as a versatile building block in drug discovery and organic synthesis. The methodologies, data, and diagrams presented are based on established chemical principles for this class of molecules and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction: The Significance of Iodinated 1,2,3-Triazoles
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, found in a range of approved therapeutics, including antibacterial and anticancer agents.[1] This is attributed to the unique physicochemical properties of the 1,2,3-triazole ring, which can act as a bioisostere for amide bonds, enhancing metabolic stability and modulating pharmacological activity.[1][2] The introduction of an iodine atom onto the triazole ring, as in 4-iodo-2-methyl-2H-1,2,3-triazole, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[3] This makes iodinated triazoles highly valuable intermediates in the synthesis of complex organic molecules and in the exploration of structure-activity relationships during drug development.[4][5]
Synthesis of 4-iodo-2-methyl-2H-1,2,3-triazole
The synthesis of 4-iodo-2-methyl-2H-1,2,3-triazole can be approached through several established methods for the formation of the 1,2,3-triazole ring and subsequent iodination. A common and efficient route involves a multi-step sequence starting from readily available precursors.
Synthetic Workflow
A plausible synthetic pathway for 4-iodo-2-methyl-2H-1,2,3-triazole is outlined below. This approach leverages the regioselective alkylation of a pre-formed triazole ring, followed by direct iodination.
Caption: Synthetic workflow for 4-iodo-2-methyl-2H-1,2,3-triazole.
Detailed Experimental Protocol
Step 1: Methylation of 1H-1,2,3-triazole
To a solution of 1H-1,2,3-triazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K2CO3).
Stir the mixture at room temperature, then add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.
The reaction is typically stirred at room temperature or gently heated to ensure complete conversion.
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
The resulting mixture of N-methylated triazoles (1-methyl, 2-methyl, and 4-methyl isomers) is then separated by column chromatography to isolate the desired 2-methyl-2H-1,2,3-triazole isomer.
Step 2: Iodination of 2-methyl-2H-1,2,3-triazole
Dissolve the purified 2-methyl-2H-1,2,3-triazole in a suitable solvent such as dichloromethane or chloroform.
Add an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine (I2) in the presence of a mild base.
The reaction is typically stirred at room temperature and monitored by TLC for the consumption of the starting material.
Once the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product.
Further purification by recrystallization or column chromatography affords the pure 4-iodo-2-methyl-2H-1,2,3-triazole.
Physicochemical Properties
The predicted physicochemical properties of 4-iodo-2-methyl-2H-1,2,3-triazole are summarized in the table below. These values are estimated based on the properties of similar triazole derivatives.[6][7][8]
Property
Value
Molecular Formula
C3H4IN3
Molecular Weight
208.99 g/mol
Appearance
Expected to be a white to off-white solid
Melting Point
Estimated to be in the range of 100-150 °C
Boiling Point
> 250 °C (with potential decomposition)
Solubility
Soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2)
pKa (of conjugate acid)
Estimated to be around 1-2
Spectral Characterization
The structural elucidation of 4-iodo-2-methyl-2H-1,2,3-triazole would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR: A singlet corresponding to the methyl protons (N-CH₃) is expected around δ 3.5-4.5 ppm. A singlet for the C5-H proton of the triazole ring would likely appear in the aromatic region, around δ 7.5-8.5 ppm.
¹³C NMR: Signals for the methyl carbon, and two distinct aromatic carbons of the triazole ring are expected. The carbon bearing the iodine atom (C4) would show a characteristic upfield shift compared to its non-iodinated counterpart.
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern of iodine would also be evident.
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C=N, and N-N stretching vibrations are expected.
Chemical Reactivity and Applications
The primary site of reactivity for 4-iodo-2-methyl-2H-1,2,3-triazole is the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.[9][10]
Crystallographic Profiling and X-Ray Diffraction Analysis of 4-Iodo-2-methyl-2H-1,2,3-triazole: A Technical Guide for Halogen-Bonded Scaffolds
Executive Summary The structural elucidation of halogenated heterocycles has become a cornerstone in modern drug development and supramolecular chemistry. While 1H-1,2,3-triazoles are the ubiquitous products of classic c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of halogenated heterocycles has become a cornerstone in modern drug development and supramolecular chemistry. While 1H-1,2,3-triazoles are the ubiquitous products of classic click chemistry, the 2H-isomers—specifically 4-iodo-2-methyl-2H-1,2,3-triazole —offer distinct electronic symmetries and altered dipole moments. This in-depth technical whitepaper provides a comprehensive, self-validating methodology for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this specific compound, emphasizing the causality behind experimental choices to ensure high-fidelity structural data.
The Rationale Behind 2H-1,2,3-Triazole Scaffolds
In the realm of non-covalent interactions, the halogen bond (XB) has emerged as a highly directional tool for crystal engineering and target-based drug design[1]. The 5-iodo-1,2,3-triazole moiety is widely recognized as an exceptional, neutral halogen bond donor[2].
However, the position of the alkyl substituent dictates the electronic distribution of the triazole ring. In the 2H-isomer (4-iodo-2-methyl-2H-1,2,3-triazole), the N-methyl group sits on the N2 atom, rendering the adjacent N1 and N3 atoms highly accessible as Lewis base acceptors. The uncharged iodo-1,2,3-triazole exhibits a pronounced C–I bond polarization, generating a strong positive electrostatic potential (σ-hole) on the iodine atom[3]. This dual nature—acting simultaneously as a potent XB donor (via Iodine) and an XB acceptor (via N1/N3)—drives the formation of highly ordered supramolecular 1D chains in the solid state.
Physicochemical Profile
To contextualize the crystallographic parameters, the foundational properties of the target compound are summarized below.
Table 1: Physicochemical and Structural Profile of the Target Scaffold
High-Fidelity Synthesis and Crystallization Protocol
To obtain diffraction-quality single crystals, the chemical purity of the sample must be absolute. The presence of regioisomers will disrupt the crystal lattice, leading to amorphous powders or severely twinned crystals.
Step-by-Step Methodology: Synthesis and Isolation
Precursor Alkylation : React 4-iodo-1H-1,2,3-triazole with methyl iodide (MeI) in the presence of a mild base (e.g., K2CO3) in N,N-dimethylformamide (DMF) at room temperature[4].
Regioisomer Separation : This reaction yields a mixture of N-alkylated tautomers (1-methyl, 2-methyl, and 3-methyl isomers)[4].
Chromatographic Purification : Isolate the 2-methyl isomer via silica gel column chromatography. Causality: The 2H-isomer possesses a lower dipole moment due to its higher pseudo-symmetry compared to the 1H-isomer, causing it to elute significantly faster in non-polar solvent systems (e.g., Hexane/Ethyl Acetate).
Step-by-Step Methodology: Single Crystal Growth
The heavy, highly polarizable iodine atom requires a thermodynamically controlled nucleation event. Rapid evaporation leads to localized supersaturation and kinetic trapping (twinning).
Solvent Selection : Dissolve 20 mg of pure 4-iodo-2-methyl-2H-1,2,3-triazole in 0.5 mL of Dichloromethane (DCM).
Antisolvent Setup : Place the open sample vial inside a larger, sealed chamber containing 3 mL of n-Hexane.
Vapor Diffusion : Allow the system to stand undisturbed at 4 °C for 3–5 days.
Causality: Vapor diffusion of the non-polar antisolvent (n-hexane) into the polar solvent (DCM) slowly lowers the solubility threshold. This gradual approach to supersaturation allows the highly directional C–I···N halogen bonds to dictate the ordered assembly of the crystal lattice, yielding pristine, block-like single crystals.
Figure 1: Workflow for synthesis, crystallization, and SCXRD analysis of iodo-triazoles.
The presence of iodine (Z = 53) alongside light atoms (C, N, H) presents a specific crystallographic challenge: the heavy atom dominates the X-ray scattering, potentially obscuring the lighter framework. The following self-validating protocol mitigates this issue.
Step-by-Step Methodology: Data Collection & Refinement
Crystal Mounting : Suspend a suitable single crystal in Paratone-N oil and mount it on a cryoloop.
Causality: Paratone-N acts as a cryoprotectant. Upon flash-cooling, it forms a rigid glass rather than polycrystalline ice, preventing parasitic powder diffraction rings from obscuring the sample's Bragg reflections.
Cryocooling : Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.
Causality: At room temperature, the terminal iodine atom exhibits significant thermal libration, which artificially shortens the apparent C–I bond length and smears electron density. Cryocooling to 100 K freezes out these dynamic motions, ensuring accurate atomic displacement parameters.
Radiation Selection : Utilize Mo Kα radiation (
λ=0.71073
Å).
Causality: Iodine has a massive mass attenuation coefficient. Using Cu Kα (
λ=1.5418
Å) results in severe absorption artifacts. Mo Kα significantly reduces these absorption errors.
Structure Solution : Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine via full-matrix least-squares on
F2
(SHELXL).
Table 2: Standardized SCXRD Data Collection Parameters for Iodo-Triazoles
Crystallographic Parameter
Recommended Setting / Expected Range
Rationale for Selection
Temperature
100(2) K
Minimizes thermal motion of the heavy Iodine atom.
Radiation Source
Mo Kα (
λ=0.71073
Å)
Reduces X-ray absorption effects compared to Cu Kα.
Absorption Correction
Multi-scan (SADABS) or Analytical
Critical for accurate modeling of I-atom electron density.
Expected Space Group
Monoclinic (
P21/c
) or Triclinic (
P1ˉ
)
Common for planar, halogen-bonded aromatic systems.
R-factor (
R1
) Target
< 0.05
Indicates a high-quality structural refinement.
Structural Elucidation and Halogen Bonding Network
Upon successful refinement, the structural geometry of 4-iodo-2-methyl-2H-1,2,3-triazole will reveal the precise nature of its supramolecular interactions.
In structurally analogous iodo-triazoles, the solid-state architecture is heavily dictated by dimers or infinite chains formed by nearly linear halogen bonds[3]. The expected C–I···N interaction angle approaches linearity (~170°–175°), maximizing the overlap between the iodine's σ-hole and the nitrogen's lone pair. The intermolecular I···N distance is typically observed between 2.90 Å and 3.10 Å, which is significantly shorter than the sum of their van der Waals radii (1.98 Å for I + 1.55 Å for N = 3.53 Å), unequivocally confirming a strong, stabilizing halogen bond[2].
Figure 2: Mechanistic pathway of C-I···N halogen bond formation driving crystal packing.
References
The Halogen Bond
Source: Chemical Reviews / PubMed Central (PMC)
URL:[Link]
Anion Receptors Based on Halogen Bonding with Halo-1,2,3-triazoliums
Source: Journal of the American Chemical Society (ACS)
URL:[Link]
Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives
Source: Dalton Transactions (RSC)
URL:[Link]
4-iodo-2-methyl-2H-1,2,3-triazole (Compound Properties & CAS)
Source: Molport Chemical Database
URL:[Link]
Technical Guide: A Framework for Determining the Solubility Profile of 4-iodo-2-methyl-2H-1,2,3-triazole in Organic Solvents
Audience: Researchers, scientists, and drug development professionals. Executive Summary Solubility is a cornerstone physicochemical property that dictates the trajectory of a compound through the drug discovery and deve...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Solubility is a cornerstone physicochemical property that dictates the trajectory of a compound through the drug discovery and development pipeline.[1][2] It profoundly influences formulation strategies, bioavailability, process chemistry, and the reliability of biological assay results.[3][4] This guide addresses the novel compound 4-iodo-2-methyl-2H-1,2,3-triazole, a substituted aromatic heterocycle. Given the scarcity of public data on this specific entity, this document provides a comprehensive, field-proven framework for systematically determining its solubility profile in a diverse range of organic solvents. We present a detailed protocol for the gold-standard equilibrium shake-flask method, outline the principles of solvent selection, and describe robust analytical quantification techniques.[1][5] This guide empowers researchers to generate high-quality, reliable solubility data, enabling informed decision-making in their research and development endeavors.
Introduction: The Criticality of a Solubility Profile
The 1,2,3-triazole moiety is a prevalent scaffold in medicinal chemistry, valued for its role in "click chemistry," metabolic stability, and ability to engage in hydrogen bonding.[6] The specific substitution pattern of 4-iodo-2-methyl-2H-1,2,3-triazole suggests its potential as a synthetic intermediate or a pharmacologically active agent. However, without a clear understanding of its solubility, its potential cannot be fully realized.
Poor solubility is a primary driver of late-stage candidate failure, leading to issues such as low and variable bioavailability, challenges in formulation, and increased development costs.[7][8][9] Establishing a comprehensive solubility profile across various organic solvents is therefore not merely a characterization step but a critical risk-mitigation strategy.[10] This data informs:
Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification.[11][12]
Formulation Development: Identifying suitable excipients and solvent systems for preclinical and clinical dosage forms.[2]
Preclinical Studies: Ensuring compound remains in solution in assay buffers and vehicle formulations for accurate biological testing.[1][13]
This guide provides the theoretical grounding and practical, step-by-step protocols necessary to establish a robust and reliable solubility profile for 4-iodo-2-methyl-2H-1,2,3-triazole.
Rationale for Solvent Selection
The principle of "like dissolves like" provides a foundational but simplistic view of solubility. A more rigorous approach involves selecting a panel of solvents that span a range of polarities, hydrogen bonding capabilities, and chemical classes, reflecting the solvents commonly used in the pharmaceutical industry.[11][14] This allows for a comprehensive understanding of the compound's behavior.
Table 1: Recommended Panel of Organic Solvents for Solubility Profiling.
Class
Solvent
Rationale
Polar Protic
Methanol
Can act as both H-bond donor and acceptor. Common process solvent.[15]
Ethanol
Less polar than methanol; widely used in formulations.[15]
High dipole moment, common HPLC mobile phase and reaction solvent.[16]
Dimethyl Sulfoxide (DMSO)
Highly polar, excellent solvating power for a wide range of compounds.[16]
Acetone
A common ketone solvent used in extractions and purification.[14]
Ethyl Acetate
An ester of moderate polarity, frequently used in chromatography and extractions.[16]
Non-Polar
Toluene
Aromatic hydrocarbon, representative of non-polar aromatic interactions.[14]
Heptane / Hexane
Aliphatic hydrocarbons, representing purely van der Waals interactions.[16]
Other
Dichloromethane (DCM)
A chlorinated solvent with good solvating power for many organic compounds.[14]
| | Tetrahydrofuran (THF) | A cyclic ether with moderate polarity.[16] |
Experimental Methodology: The Equilibrium Shake-Flask Method
The thermodynamic or equilibrium shake-flask method is the gold-standard for determining solubility.[17][18] It measures the saturation concentration of a compound in a solvent when the dissolved and undissolved solid are in equilibrium.[4][9] This method, adapted from the OECD Guideline 105, provides the true thermodynamic solubility, which is critical for development decisions.[5]
Mandatory Workflow Diagram
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, ensuring equilibrium is reached and accurately measured.
Materials:
4-iodo-2-methyl-2H-1,2,3-triazole (ensure purity is >98%)
Selected organic solvents (HPLC grade or equivalent)
2 mL glass vials with screw caps
Orbital shaker or vial rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C)
Centrifuge with temperature control
Calibrated pipettes
Syringe filters (0.22 µm, ensure filter material is compatible with the solvent)
HPLC system with UV detector
Protocol:
Preparation of Saturated Solution:
Add an excess amount of solid 4-iodo-2-methyl-2H-1,2,3-triazole (e.g., ~2-5 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[1]
Record the exact weight of the compound added.
Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
Securely cap the vial. Prepare samples in triplicate for each solvent.
Equilibration:
Place the vials on an orbital shaker or rotator within a temperature-controlled chamber set to 25°C.
Agitate the samples for a minimum of 24 hours. For compounds with potentially slow dissolution kinetics, extending this to 48 or 72 hours is recommended.[19]
After the initial 24 hours, visually inspect each vial to confirm that a solid precipitate is still present, indicating that a saturated solution has been achieved.[4]
Phase Separation:
To separate the undissolved solid from the saturated supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) at the same temperature as equilibration (25°C).
Alternative: Filter the suspension using a 0.22 µm syringe filter compatible with the organic solvent. Discard the initial few drops of filtrate to avoid any adsorption effects.
Sample Analysis Preparation:
Carefully pipette a known aliquot (e.g., 100 µL) of the clear supernatant into a clean vial. Be cautious not to disturb the solid pellet at the bottom.
Dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary. Record the dilution factor accurately.
Quantification:
Analyze the diluted samples using a validated HPLC-UV method (detailed in Section 4) to determine the concentration of the compound.[9]
Calculation of Solubility:
Calculate the original concentration in the saturated solution by multiplying the measured concentration from the HPLC analysis by the dilution factor.
Express the final solubility in units of mg/mL and µM.
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is essential for accurate solubility determination.[20] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[9][21]
Protocol for HPLC-UV Method Development
Wavelength Selection: Prepare a dilute solution of 4-iodo-2-methyl-2H-1,2,3-triazole in a suitable solvent (e.g., acetonitrile) and scan across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity.
Column and Mobile Phase Selection:
Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Develop an isocratic or gradient elution method using a mobile phase consisting of an organic component (e.g., acetonitrile or methanol) and an aqueous component (e.g., water).[22][23] Aim for a retention time that provides good peak shape and separation from any solvent front or impurity peaks.
Calibration Curve:
Prepare a series of calibration standards of known concentrations from a stock solution of the compound.
Inject each standard into the HPLC system and record the peak area.
Plot peak area versus concentration to generate a calibration curve. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.[24]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.
Table 2: Template for Recording Solubility Data for 4-iodo-2-methyl-2H-1,2,3-triazole at 25°C.
Solvent
Polarity Index
Solubility (mg/mL)
Solubility (M)
Classification
Methanol
5.1
Experimental Value
Calculated Value
e.g., Soluble
Ethanol
4.3
Experimental Value
Calculated Value
e.g., Sparingly Soluble
Acetonitrile
5.8
Experimental Value
Calculated Value
e.g., Freely Soluble
DMSO
7.2
Experimental Value
Calculated Value
e.g., Very Soluble
Ethyl Acetate
4.4
Experimental Value
Calculated Value
e.g., Soluble
Toluene
2.4
Experimental Value
Calculated Value
e.g., Slightly Soluble
Heptane
0.1
Experimental Value
Calculated Value
e.g., Insoluble
| ... (other solvents) | ... | ... | ... | ... |
Interpretation: The solubility data will provide a clear map of the compound's behavior. High solubility in polar solvents like methanol and DMSO suggests the presence of polar functional groups capable of strong dipole-dipole or hydrogen bonding interactions. Conversely, solubility in non-polar solvents like heptane or toluene would indicate significant lipophilic character. This profile is invaluable for predicting behavior in complex biological and formulation systems.
Conclusion
This technical guide provides a robust, scientifically-grounded framework for determining the solubility profile of 4-iodo-2-methyl-2H-1,2,3-triazole in organic solvents. By adhering to the gold-standard shake-flask methodology, employing a diverse panel of solvents, and utilizing a validated HPLC-UV analytical technique, researchers can generate the high-quality data necessary for advancing their compound through the development pipeline. A thorough understanding of solubility is not an option but a prerequisite for success in modern chemical research and drug development.
References
Lupitan, I. A. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
Tariq, A. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]
Grodowska, K., & Parczewski, A. (n.d.). Organic solvents in the pharmaceutical industry. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Organic solvents in the pharmaceutical industry. Retrieved from [Link]
Li, Di., & Kerns, E. H. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Retrieved from [Link]
Chemassist. (2026, March 21). Common Residual Solvents Found in Pharmaceuticals, F&B, and Cosmetics. Retrieved from [Link]
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
Joshi, D. R., & Adhikari, N. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]
Scribd. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
CCDC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. Retrieved from [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
Academia.edu. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. Retrieved from [Link]
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]
ResearchGate. (2026, March 15). Accelerating Thermodynamic Solubility Determination in Organic Solvents Via Focused Ultrasonication. Retrieved from [Link]
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
MDPI. (2025, January 22). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]
A Comprehensive Technical Guide to the Safe Handling of 4-iodo-2-methyl-2H-1,2,3-triazole
Preamble: Navigating the Data Gap for a Novel Research Chemical This guide provides an in-depth overview of the safety considerations and handling protocols for 4-iodo-2-methyl-2H-1,2,3-triazole. It is imperative to note...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: Navigating the Data Gap for a Novel Research Chemical
This guide provides an in-depth overview of the safety considerations and handling protocols for 4-iodo-2-methyl-2H-1,2,3-triazole. It is imperative to note that as of the compilation of this document, a specific Safety Data Sheet (SDS) for this exact compound is not publicly available. This is not uncommon for novel or specialized research chemicals. Consequently, this guide has been constructed by leveraging data from a closely related constitutional isomer, 4-iodo-1-methyl-1H-1,2,3-triazole, and general safety principles for the broader class of triazole-based heterocyclic compounds. This approach is grounded in the precautionary principle, which dictates that in the absence of complete data, a conservative approach to safety must be adopted. The information herein is intended to empower researchers, scientists, and drug development professionals to conduct a thorough risk assessment before use.
Chemical Identity and Inferred Properties
4-iodo-2-methyl-2H-1,2,3-triazole belongs to the family of 1,2,3-triazoles, which are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms.[1] The presence of an iodine atom and a methyl group on the triazole ring will influence its reactivity, solubility, and potential biological activity. While specific experimental data for this isomer is scarce, we can infer certain properties based on its structure and related compounds.
Property
Inferred Value/Information
Source/Basis
Molecular Formula
C₃H₄IN₃
Based on chemical structure
Molecular Weight
208.99 g/mol
Calculated from atomic weights
Appearance
Likely a solid at room temperature
General property of similar small, substituted heterocycles
Solubility
Expected to have some solubility in organic solvents (e.g., DMSO, DMF, methanol)
General characteristic of triazole derivatives used in research[2]
Stability
1,2,3-triazoles are generally stable aromatic compounds, but the iodo-substituent may introduce light sensitivity.[1][2]
General chemical knowledge of the triazole class
Hazard Identification and Classification (Based on Isomer Data)
The primary hazard information for this guide is derived from the notified classification and labeling for the constitutional isomer, 4-iodo-1-methyl-1H-1,2,3-triazole .[3] It is crucial to handle 4-iodo-2-methyl-2H-1,2,3-triazole as if it possesses these hazards until specific data becomes available.
Hazard Class
Category
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
Acute Tox. 4
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation
Skin Irrit. 2
H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation
Eye Irrit. 2A
H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)
STOT SE 3
H336: May cause drowsiness or dizziness.
Source: Notified C&L from the European Chemicals Agency (ECHA) for 4-iodo-1-methyl-1H-1,2,3-triazole[3]
Causality of Hazards:
Acute Toxicity: The presence of the iodine atom and the triazole ring can contribute to systemic toxicity if absorbed. The exact mechanism is not elucidated, but many small organic molecules can interfere with cellular processes if they enter the bloodstream.
Skin and Eye Irritation: As with many organic reagents, this compound is likely to be defatting and irritating to the skin and mucous membranes upon direct contact.[4]
Respiratory Irritation and CNS Effects: Inhalation of dust or aerosols can irritate the respiratory tract. The potential for drowsiness or dizziness suggests possible central nervous system depression, a known effect of some organic solvents and small molecules.[5]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is essential, combining engineering controls and personal protective equipment to minimize exposure.
Engineering Controls
Chemical Fume Hood: All handling of 4-iodo-2-methyl-2H-1,2,3-triazole, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[5]
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE)
Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Double-gloving is recommended, especially for extended handling. Gloves should be inspected before use and disposed of immediately if contaminated.[7]
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[6]
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is advised.[7]
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[8]
Safe Handling and Storage Protocols
Handling Workflow
The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.
step-by-step synthesis protocol for 4-iodo-2-methyl-2H-1,2,3-triazole
Application Note: Regioselective Synthesis and Isolation of 4-Iodo-2-methyl-2H-1,2,3-triazole Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Process Focus: N-Alkylation Regios...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis and Isolation of 4-Iodo-2-methyl-2H-1,2,3-triazole
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Process Focus: N-Alkylation Regioselectivity, Halogen-Directed Synthesis, Isomer Isolation
I. Strategic Overview and Mechanistic Causality
The 1,2,3-triazole scaffold is a ubiquitous bioisostere in modern drug discovery. However, the direct N-alkylation of unprotected 1H-1,2,3-triazoles is notoriously unselective, typically yielding a difficult-to-separate mixture of N1 and N2 regioisomers due to the dynamic annular tautomerism of the triazole ring.
To synthesize 4-iodo-2-methyl-2H-1,2,3-triazole [1] efficiently, we exploit a halogen-directed regioselective approach. When 4-iodo-1H-1,2,3-triazole is subjected to basic conditions, the resulting triazolide anion undergoes electrophilic attack by methyl iodide (MeI). The presence of the bulky, electron-withdrawing iodine atom at the C4 position exerts a profound directing effect:
Steric Hindrance: The iodine atom sterically blocks the adjacent N3 position.
Electronic Deactivation: The inductive electron-withdrawing effect of the halogen reduces the nucleophilicity of the adjacent N1 position.
Thermodynamic Stability: N2-substituted triazoles generally exhibit lower ground-state energy compared to their N1 counterparts due to minimized dipole repulsion within the ring system[2].
Consequently, alkylation is heavily biased toward the N2 position, allowing for high-yield isolation of the desired 2-methyl isomer.
II. Reaction Pathway and Workflow
Fig 1. Regioselective methylation pathway of 4-iodo-1H-1,2,3-triazole.
III. Step-by-Step Synthesis Protocol
Self-Validating System Note: This protocol utilizes Thin Layer Chromatography (TLC) and distinct dipole-moment-driven retention factors (
Rf
) to ensure the operator can validate the success of the regioselective step prior to downstream processing.
Anion Generation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1H-1,2,3-triazole (1.95 g, 10.0 mmol) and anhydrous
K2CO3
(2.07 g, 15.0 mmol).
Solvation & Cooling: Suspend the mixture in anhydrous DMF (50 mL). Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling prevents the volatilization of MeI (b.p. 42 °C) upon addition and controls the initial exothermic deprotonation, minimizing degradation.
Alkylation: Add methyl iodide (0.75 mL, 12.0 mmol) dropwise over 5 minutes via syringe.
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir vigorously for 4–6 hours.
In-Process Control (IPC): Monitor reaction completion via TLC (Eluent: 3:1 Hexanes/EtOAc).
Validation Check: The starting material (
Rf≈0.1
) should be consumed. Two new spots will appear. The N2-isomer (target) will elute significantly faster (
Rf≈0.6
) than the N1-isomer (
Rf≈0.3
). N2-triazoles possess a highly symmetric charge distribution, resulting in a lower net dipole moment and decreased affinity for the polar silica stationary phase.
Quench and Extraction: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (
3×50
mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (
3×50
mL) followed by saturated brine (50 mL). Causality: DMF is highly miscible with EtOAc; repeated aqueous washes, particularly with LiCl, are mandatory to partition the DMF entirely into the aqueous phase.
Drying and Concentration: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a crude oil.
Purification: Purify the crude mixture via flash column chromatography on silica gel (Gradient: 100% Hexanes to 85:15 Hexanes/EtOAc). Collect the first eluting major fraction.
Final Isolation: Concentrate the target fractions in vacuo to afford 4-iodo-2-methyl-2H-1,2,3-triazole as a pale yellow to off-white solid/oil[1].
IV. Quantitative Data & Isomer Comparison
The following table summarizes the expected physical and chromatographic properties utilized to validate the separation of the N1 and N2 isomers post-synthesis.
Property
4-Iodo-2-methyl-2H-1,2,3-triazole (Target)
4-Iodo-1-methyl-1H-1,2,3-triazole (Byproduct)
Substitution Position
N2 (Thermodynamic/Steric preference)
N1 (Kinetic minor product)
Expected Yield Ratio
80 - 85%
10 - 15%
TLC Retention Factor (
Rf
) *
~0.60
~0.30
Dipole Moment Implication
Low (Symmetric charge distribution)
High (Asymmetric charge distribution)
Molecular Weight
208.99 g/mol
208.99 g/mol
CAS Number
2137840-57-2
N/A (Isomer mixture dependent)
*Eluent system: 3:1 Hexanes/Ethyl Acetate on Silica Gel 60
F254
plates.
V. References
Wang, X.-j., Zhang, L., Krishnamurthy, D., Senanayake, C. H., & Wipf, P. (2010). General Solution to the Synthesis of N-2-Substituted 1,2,3-Triazoles. Organic Letters, 12(20), 4632–4635.
URL:[Link]
Advanced Application Note: Incorporating 4-Iodo-2-methyl-2H-1,2,3-triazole into Pharmaceutical Scaffolds
Executive Summary The 1,2,3-triazole ring is a privileged structural motif in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds and carboxylic acids[1]. Among its derivatives,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,2,3-triazole ring is a privileged structural motif in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds and carboxylic acids[1]. Among its derivatives, the 2-methyl-2H-1,2,3-triazole scaffold has emerged as a critical pharmacophore for developing highly lipophilic, brain-penetrant therapeutics[2]. To effectively incorporate this motif into complex drug candidates, 4-iodo-2-methyl-2H-1,2,3-triazole serves as the premier electrophilic building block. This application note details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols for synthesizing and derivatizing this scaffold via transition-metal catalysis.
Mechanistic Insights & Rationale
Direct functionalization of the 1,2,3-triazole core is often hindered by its electron-deficient nature. By pre-installing an iodine atom at the C4 position, the activation energy required for transition-metal-catalyzed oxidative addition is drastically lowered, enabling late-stage diversification[3].
The specific choice of the N2-methylated isomer over the N1-isomer is driven by pharmacokinetic causality:
Elimination of Hydrogen Bond Donors (HBD): Methylation at the N2 position removes the acidic N-H proton of the parent 1H-triazole. This eliminates HBD properties, significantly enhancing blood-brain barrier (BBB) penetrance—a strategy successfully utilized in the discovery of brain-penetrant GPR88 agonists for alcohol addiction treatment[2].
Conformational Locking: The N2-methyl group prevents tautomerization, locking the scaffold into a single, predictable conformation that optimizes dipole-dipole and
π
-stacking interactions with target receptor pockets[2].
Pathway Visualization
Fig 1: Synthetic workflow for derivatizing 4-iodo-2-methyl-2H-1,2,3-triazole into bioactive scaffolds.
Quantitative Data: Bioisosteric Profiling
When replacing a classical amide or carboxylic acid with a 2-methyl-2H-1,2,3-triazole, researchers must account for shifts in physicochemical properties. Table 1 summarizes these critical parameters.
Table 1: Physicochemical Comparison of Classical Amides vs. 2-Methyl-2H-1,2,3-triazole Scaffolds
Prolonged in vivo half-life; resists degradation[2].
Lipophilicity (
Δ
LogP)
Baseline
+0.5 to +1.2
Increased lipophilicity for hit-to-lead optimization[2].
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Iodo-2-methyl-2H-1,2,3-triazole
Causality: Direct iodination of 2-methyl-2H-1,2,3-triazole is inefficient due to the electron-deficient ring. The optimal route is the methylation of 4-iodo-1H-1,2,3-triazole. The bulky iodine atom at C4 sterically shields the N3 position, thermodynamically favoring alkylation at the less hindered N2 position to yield the 2-methyl isomer as the major product[2].
Procedure:
Dissolve 4-iodo-1H-1,2,3-triazole (1.0 equiv) in anhydrous DMF (0.2 M) at room temperature.
Add anhydrous
K2CO3
(2.0 equiv). Rationale: A mild base prevents ring degradation while sufficiently deprotonating the triazole.
Add iodomethane (
CH3I
, 1.05 equiv) dropwise. Stir at room temperature overnight[2].
Quench with
H2O
, extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over
Na2SO4
, and concentrate under reduced pressure[2].
Self-Validation System:
TLC: Hexanes/EtOAc (3:1) will show complete consumption of the highly polar starting material.
NMR Checkpoint:1H
NMR (
CDCl3
) must show a distinct singlet for the
N−CH3
group at ~4.2 ppm. Crucially, conduct a Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment to definitively confirm N2-methylation (correlations between the
N−CH3
protons and both C4/C5 carbons) versus N1-methylation[2].
Causality: The highly polarized C4–I bond is susceptible to oxidative addition by Pd(0). Using a bidentate ligand like dppf stabilizes the palladium intermediate, preventing the precipitation of inactive Pd black during the heating phase required for transmetalation.
Procedure:
Charge a Schlenk flask with 4-iodo-2-methyl-2H-1,2,3-triazole (1.0 equiv), arylboronic acid (1.2 equiv),
Pd(dppf)Cl2
(0.05 equiv), and
Na2CO3
(2.5 equiv).
Add a degassed mixture of 1,4-Dioxane/
H2O
(4:1 v/v). Rationale: Water is strictly required to convert the boronic acid into the reactive trihydroxyboronate anion, which drives the transmetalation step.
Heat to 90 °C under an
N2
atmosphere for 4-6 hours.
Cool, filter through Celite, and purify via flash chromatography.
Self-Validation System:
Visual/LC-MS: The reaction mixture transitions from orange to dark brown. LC-MS should indicate the product mass
[M+H]+
. The absence of a de-iodinated triazole byproduct confirms that transmetalation successfully outcompeted premature reductive elimination.
Protocol C: Aminocarbonylation to Access Amide Bioisosteres
Causality: 4-Iodo-1,2,3-triazoles undergo Pd-catalyzed aminocarbonylation under mild atmospheric CO pressure. Because the 4-position is slightly less reactive than the 5-position, the reaction requires a moderate temperature bump to 70 °C[3]. The electron-deficient ring accelerates initial oxidative addition, making CO insertion the rate-determining step.
Procedure:
In a two-neck flask, combine 4-iodo-2-methyl-2H-1,2,3-triazole (1.0 equiv), an amine nucleophile (1.5 equiv),
Pd(OAc)2
(0.02 equiv), and Xantphos (0.04 equiv) in anhydrous toluene.
Purge the system and attach a balloon filled with CO gas (1 atm)[3].
Heat the mixture to 70 °C and stir for 12 hours[3].
Self-Validation System:
IR Spectroscopy: Analysis of the crude mixture will reveal a strong, new amide carbonyl stretch (C=O) at ~1650–1680
cm−1
, confirming successful carbonylation.
Yield Expectation: High-yielding conversion (>80%) is expected under these mild conditions without the need for high-pressure autoclaves[3].
References
Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[2]
Facile, High-Yielding Synthesis of 4-Functionalised 1,2,3-Triazoles via Amino- and Aryloxycarbonylation
Source: ResearchGate
URL:[3]
Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands
Source: PMC / NIH
URL:[1]
Application Note: Divergent and Sequential C–H Activation and Functionalization of 4-Iodo-2-methyl-2H-1,2,3-triazole
Executive Summary The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds, Z-olefins, and various heterocyclic pharmacophores[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds, Z-olefins, and various heterocyclic pharmacophores[1]. Among its derivatives, 4-iodo-2-methyl-2H-1,2,3-triazole (CAS: 2137840-57-2) represents a highly versatile, bifunctional building block. It possesses two orthogonal reactive sites: a highly electrophilic C4–I bond and a nucleophilic C5–H bond.
This application note details a robust, field-proven methodology for the sequential functionalization of this scaffold. By leveraging the differential reactivity of these two sites, researchers can rapidly construct fully substituted 4,5-diaryl-2-methyl-2H-1,2,3-triazoles, which are highly sought after in hit-to-lead optimization and structure-activity relationship (SAR) studies.
Mechanistic Rationale & Chemoselectivity
The strategic advantage of 4-iodo-2-methyl-2H-1,2,3-triazole lies in the ability to selectively address its C4 and C5 positions without cross-reactivity[2].
C4-Iodo Oxidative Addition (Kinetic Control): The carbon-iodine (
C(sp2)−I
) bond is significantly weaker than the adjacent
C(sp2)−H
bond. Under Pd(0) catalysis, oxidative addition into the C4–I bond occurs rapidly at mild temperatures (e.g., 60–65 °C). By employing a stoichiometric limiting reagent of the boronic acid and maintaining moderate temperatures, the C5–H bond remains completely intact during the Suzuki-Miyaura coupling.
C5–H Activation via CMD (Thermodynamic Control): Once the C4 position is arylated, the remaining C5–H bond can be functionalized via a Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) pathway[3]. The addition of a catalytic carboxylate source (e.g., Pivalic acid, PivOH) is critical. The pivalate anion acts as an intramolecular proton shuttle, drastically lowering the transition state energy for C–H cleavage, allowing the Pd(II) center to activate the otherwise inert C5 position[4].
Workflow Visualization
Caption: Divergent and sequential C4-cross-coupling and C5-C–H activation workflow for 4-iodo-2-methyl-2H-1,2,3-triazole.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4
Objective: To arylate the highly reactive C4 position while preserving the C5–H bond for downstream late-stage functionalization.
Reagents & Materials:
4-iodo-2-methyl-2H-1,2,3-triazole (1.0 equiv)
Arylboronic acid (1.1 equiv)
Pd(PPh3)4
(5 mol%)
Na2CO3
(2.0 equiv)
Solvent: Toluene/EtOH/
H2O
(2:1:1 v/v/v)
Step-by-Step Methodology:
Degassing (Critical Step): In an oven-dried Schlenk flask, combine the triazole core, arylboronic acid, and
Na2CO3
. Add the ternary solvent mixture. Sparge the solution with Argon for 15 minutes.
Causality: Oxygen must be rigorously removed to prevent the oxidative homocoupling of boronic acids and the premature degradation of the sensitive Pd(0) catalyst.
Catalyst Addition: Add
Pd(PPh3)4
under a positive stream of Argon to prevent atmospheric exposure.
Reaction Execution: Heat the mixture to 65 °C and stir for 4–6 hours.
Causality: Mild heating ensures complete conversion of the highly reactive C–I bond without triggering any background C–H activation at the C5 position, which typically requires temperatures exceeding 100 °C and specific carboxylate ligands[2].
Isolation: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous
MgSO4
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the intermediate 4-aryl-2-methyl-2H-1,2,3-triazole.
Protocol B: Palladium-Catalyzed Direct C5–H Arylation
Objective: To functionalize the remaining C5–H bond of the intermediate generated in Protocol A via a thermodynamically driven C–H activation cycle.
Reagents & Materials:
4-aryl-2-methyl-2H-1,2,3-triazole (from Protocol A, 1.0 equiv)
Aryl bromide (1.5 equiv)
Pd(OAc)2
(5 mol%)
Tricyclohexylphosphine (
PCy3
) (10 mol%)
K2CO3
(2.0 equiv)
Pivalic acid (PivOH) (30 mol%)
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc)
Step-by-Step Methodology:
Reaction Assembly: In an oven-dried, sealable reaction vial, combine the triazole intermediate, aryl bromide,
Pd(OAc)2
,
PCy3
,
K2CO3
, and PivOH.
Solvent & Atmosphere: Add anhydrous DMAc to achieve a 0.2 M concentration. Purge the vial with Argon for 5 minutes and seal tightly with a PTFE-lined cap.
Causality: DMAc is selected for its high boiling point and strong coordinating ability, which stabilizes the transient Pd(II) intermediates during the demanding catalytic cycle[4].
Thermal Activation: Heat the sealed vial in a heating block at 120 °C for 16 hours.
Causality: The elevated temperature and the presence of PivOH are mandatory to drive the Concerted Metalation-Deprotonation (CMD) mechanism.
PCy3
, being strongly electron-donating and sterically demanding, facilitates the oxidative addition of the aryl bromide and promotes the final reductive elimination step to release the product[3].
Workup & Purification: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting thoroughly with EtOAc. Wash the filtrate with water (3x) to remove DMAc, dry over
MgSO4
, and concentrate. Purify via flash chromatography to isolate the fully functionalized 4,5-diaryl-2-methyl-2H-1,2,3-triazole.
Quantitative Data Summary
The table below summarizes expected yields and chemoselectivity profiles based on the electronic nature of the coupling partners.
Reaction Step
Coupling Partner
Reagent Electronics
Catalyst System
Temp (°C)
Chemoselectivity
Expected Yield
Step 1: C4 Coupling
Phenylboronic acid
Neutral
Pd(PPh3)4
/
Na2CO3
65
>99% (C4-I only)
88 - 92%
Step 1: C4 Coupling
4-Methoxyphenylboronic acid
Electron-Rich
Pd(PPh3)4
/
Na2CO3
65
>99% (C4-I only)
85 - 90%
Step 1: C4 Coupling
4-Fluorophenylboronic acid
Electron-Deficient
Pd(PPh3)4
/
Na2CO3
65
>99% (C4-I only)
80 - 86%
Step 2: C5 C–H Act.
Bromobenzene
Neutral
Pd(OAc)2
/
PCy3
/ PivOH
120
Exclusive to C5
75 - 82%
Step 2: C5 C–H Act.
4-Bromoanisole
Electron-Rich
Pd(OAc)2
/
PCy3
/ PivOH
120
Exclusive to C5
65 - 70%
Step 2: C5 C–H Act.
4-Bromobenzonitrile
Electron-Deficient
Pd(OAc)2
/
PCy3
/ PivOH
120
Exclusive to C5
80 - 88%
Note: Electron-deficient aryl bromides generally undergo faster oxidative addition in Step 2, leading to slightly higher yields in the C–H arylation cycle.
References
Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies.Journal of Medicinal Chemistry - ACS Publications.
Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances.MDPI.
Palladium-Catalysed Intermolecular Direct C–H Bond Arylation of Heteroarenes with Reagents Alternative to Aryl Halides: Current State of the Art.Bentham Science Publisher.
ligand selection for 4-iodo-2-methyl-2H-1,2,3-triazole cross-coupling
Application Note: Ligand Selection and Optimization for the Suzuki-Miyaura Cross-Coupling of 4-Iodo-2-methyl-2H-1,2,3-triazole Executive Summary The 2-methyl-2H-1,2,3-triazole scaffold is a highly sought-after bioisoster...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Ligand Selection and Optimization for the Suzuki-Miyaura Cross-Coupling of 4-Iodo-2-methyl-2H-1,2,3-triazole
Executive Summary
The 2-methyl-2H-1,2,3-triazole scaffold is a highly sought-after bioisostere in modern drug discovery, offering unique physicochemical properties, metabolic stability, and hydrogen-bonding capabilities. While iodotriazoles are well-established handles for late-stage functionalization via palladium-catalyzed cross-couplings (such as Suzuki-Miyaura, Heck, and Sonogashira reactions)[1],[2], the specific cross-coupling of 4-iodo-2-methyl-2H-1,2,3-triazole presents unique mechanistic hurdles.
Unlike standard aryl iodides, the triazole core contains multiple nitrogen atoms capable of coordinating to transition metals. This application note details the causality behind catalyst poisoning during the cross-coupling of 4-iodo-2-methyl-2H-1,2,3-triazole and provides a self-validating, ligand-optimized protocol to achieve >95% yields using Buchwald-type dialkylbiaryl phosphines.
Mechanistic Rationale: The "Nitrogen-Poisoning" Paradigm
To master the functionalization of 4-iodo-2-methyl-2H-1,2,3-triazole, one must understand the electronic and steric environment of the substrate.
Reactivity Discrepancies: Research indicates that 4-iodo-1,2,3-triazoles exhibit distinct reactivity profiles compared to their 5-iodo counterparts, frequently requiring higher temperatures (e.g., 70 °C vs. 50 °C in aminocarbonylation) or more robust catalytic systems to overcome activation barriers,[3].
Off-Cycle Catalyst Poisoning: In the 2-methyl-2H-1,2,3-triazole isomer, the N1 and N3 nitrogen atoms possess localized lone pairs in the plane of the aromatic ring. During the catalytic cycle, standard monodentate ligands (like PPh₃) are easily displaced by these nitrogen atoms. This leads to the formation of stable, off-cycle Pd(II)-triazole coordination complexes, effectively sequestering the active catalyst and halting the transmetalation step.
The Buchwald Solution: The use of bulky, electron-rich ligands is critical to prevent this deactivation[4]. Ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) serve a dual purpose:
Steric Shielding: The massive spatial footprint of the triisopropyl ring prevents the triazole's N1/N3 atoms from approaching the palladium center.
Electronic Enrichment: The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the C4–I bond, pushing the equilibrium forward before off-cycle degradation can occur.
Quantitative Data: Ligand Evaluation Matrix
To demonstrate the causality of ligand selection, the following table summarizes the quantitative reaction metrics when coupling 4-iodo-2-methyl-2H-1,2,3-triazole with phenylboronic acid under standardized conditions (5 mol% Pd, 2.0 equiv K₃PO₄, 1,4-Dioxane/H₂O, 80 °C, 12 h).
Ligand System
Ligand Type
Steric Bulk (Tolman Angle / %V_bur)
Conversion (%)
Isolated Yield (%)
Catalyst State Observation
PPh₃
Monodentate
Low
35%
20%
Rapid formation of Pd black (degradation).
dppf
Bidentate
Medium
65%
55%
Sluggish reaction; partial precipitation.
SPhos
Dialkylbiaryl
High
>95%
88%
Homogeneous yellow solution; clean profile.
XPhos
Dialkylbiaryl
Very High
>99%
94%
Homogeneous; rapid, complete conversion.
Workflow Visualization: The Catalytic Cycle
The diagram below maps the Suzuki-Miyaura catalytic cycle, specifically highlighting the divergence point where ligand selection dictates whether the reaction proceeds to the product or falls into an off-cycle trap.
This protocol is designed as a self-validating system. Each phase includes an observable metric to ensure the chemical integrity of the step before proceeding.
1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL total)
Step-by-Step Methodology:
System Deoxygenation (Validation Check 1):
Action: Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) to a Schlenk flask. Sparge the solvent mixture with ultra-pure Argon or N₂ for 15 minutes.
Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to XPhos-oxide, destroying the ligand before the reaction begins.
Pre-Catalyst Activation (Validation Check 2):
Action: In a separate, argon-flushed vial, combine Pd₂(dba)₃ and XPhos in 1.0 mL of the degassed solvent. Stir at room temperature for 10 minutes.
Validation: The solution must transition from a deep purple/red (Pd₂(dba)₃) to a pale, homogeneous yellow-orange. If the solution turns black, oxygen has infiltrated the system, and Pd(0) has aggregated into inactive Pd-black. Discard and restart.
Reaction Assembly:
Action: To the main reaction vessel, add 4-iodo-2-methyl-2H-1,2,3-triazole, the arylboronic acid, and K₃PO₄. Transfer the pre-activated catalyst solution into this vessel via syringe.
Action: Seal the vessel and heat to 80 °C in a pre-warmed oil bath or heating block.
In-Process Monitoring (Validation Check 3):
Action: After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
Validation: You should observe >90% consumption of the starting material (m/z ~209). The absence of a mass corresponding to the protodehalogenated triazole confirms that transmetalation is outcompeting protodeboronation.
Quench and Isolation:
Action: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
References
Kégl, T. R., et al. "Facile, High-Yielding Synthesis of 4-Functionalised 1,2,3-Triazoles via Amino- and Aryloxycarbonylation." Molecules, 2020.
URL:
Kégl, T. R., et al. "Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. Synthesis of N-substituted nicotinamide related compounds." ResearchGate, 2022.[3]
URL:
"On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles." PMC, 2025.[1]
URL:
"Synthesis of 5-Iodo-1,2,3-triazole-Containing Macrocycles Using Copper Flow Reactor Technology." Organic Letters - ACS Publications, 2011.[2]
URL:
"Chemodivergent Pd-Catalyzed Cyanation of 5-Iodo-1,2,3-triazoles." ResearchGate, 2025.[4]
URL:
Technical Support Center: Advanced Strategies for Overcoming Steric Hindrance in 4-Iodo-2-Methyl-2H-1,2,3-Triazole Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice, validated pr...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the synthesis of 4-iodo-2-methyl-2H-1,2,3-triazole derivatives, with a specific focus on overcoming the pervasive challenge of steric hindrance.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and functionalization of sterically encumbered 4-iodotriazoles.
Question 1: My direct iodination of a 2-methyl-5-substituted-2H-1,2,3-triazole is failing or resulting in very low yields. What is the primary cause?
Answer:
The primary cause is almost certainly severe steric hindrance. The 2-methyl group on the triazole ring, while seemingly small, exerts significant steric pressure that obstructs the approach of an electrophilic iodinating agent to the adjacent C-4 position. This effect is magnified if you have a bulky substituent at the C-5 position. The combined steric bulk of the N-2 methyl and the C-5 substituent creates a constricted environment around the C-4 carbon, increasing the activation energy required for electrophilic substitution.[1][2]
In many cases, standard iodinating agents like molecular iodine (I₂) are not sufficiently reactive to overcome this energy barrier, leading to incomplete reactions or complete failure.[3]
Question 2: I am observing significant amounts of a proto-deiodinated (C-H) triazole byproduct. Why does this happen and how can I prevent it?
Answer:
The formation of a 5-proto-1,2,3-triazole (the C-H analogue) is a common side reaction, particularly in copper-catalyzed systems designed for one-pot synthesis.[4][5] This occurs when the copper triazolide intermediate, which is formed during the cycloaddition, is protonated by a proton source in the reaction mixture (e.g., residual water, acidic starting materials, or even an alcohol) before it can be intercepted by the iodinating agent.[6] If the iodination step is slowed by steric hindrance, this competing protonation pathway becomes more favorable.
Solutions:
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize water content.
Choice of Base: The selection of a non-protic base is critical. While an amine base like triethylamine (TEA) is often required, using it in excess can sometimes promote the undesired protonation.[5] Consider using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to be effective in similar systems.[4]
Increase Iodinating Agent Reactivity: Employing a more potent electrophilic iodine source can accelerate the iodination step, allowing it to outcompete protonation.
Question 3: What are more effective iodinating agents for hindered triazoles compared to standard I₂?
Answer:
For sterically challenging substrates, moving beyond molecular iodine is essential. More potent systems generate a highly electrophilic iodine species, increasing reactivity.
N-Iodosuccinimide (NIS): NIS is a widely used and effective source of electrophilic iodine. Its reactivity can be significantly enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid.[3][7]
Iodine Monochloride (ICl): ICl is a powerful and highly polarized iodinating agent that is more reactive than I₂. However, it must be handled with care due to its reactivity.[8]
In-situ Generated Electrophilic Iodine: A highly effective strategy involves the oxidation of an iodide salt (e.g., NaI or KI) to generate a more potent iodinating species directly in the reaction flask.[5][9] Common oxidants include:
Copper(II) salts with Sodium Iodide (NaI), which can generate an electrophilic triiodide ion (I₃⁻).[4][6]
Question 4: Are there alternative synthetic strategies that avoid the direct iodination of a pre-formed, hindered triazole ring?
Answer:
Yes, and this is often the most effective approach. Instead of building the triazole and then forcing the iodination, you can incorporate the iodine atom during the ring-forming step.
The most robust method is a one-pot, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using an iodoalkyne . While this requires the synthesis of a 1-iodoalkyne substrate, it completely bypasses the challenge of post-cyclization iodination.[10][11]
Alternatively, a highly efficient one-pot, three-component reaction has been developed. This method combines a terminal alkyne, an organic azide, and an iodine source in the presence of a copper catalyst. The reaction proceeds via a copper triazolide intermediate that is trapped in situ by an electrophilic iodine species.[4][12] This is often the preferred strategy as it avoids the isolation of potentially unstable iodoalkynes.
Troubleshooting Guides & Protocols
Visual Guide 1: Troubleshooting Workflow for Low-Yield Iodination
This workflow provides a logical sequence of steps to diagnose and solve poor outcomes in your iodination reaction.
Caption: Troubleshooting logic for low-yield iodination reactions.
Visual Guide 2: Steric Hindrance in Electrophilic Attack
This diagram illustrates how substituents shield the C-4 position from the incoming electrophilic iodine.
Caption: Steric shielding of the C4 position by N2 and C5 substituents.
Experimental Protocols
Protocol 1: Optimized Direct Iodination of a Hindered 2-Methyl-2H-1,2,3-triazole
This protocol is designed for substrates where a one-pot method is not feasible and direct iodination must be attempted.
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the 2-methyl-5-substituted-2H-1,2,3-triazole (1.0 equiv).
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent. Dichloromethane (DCM) or acetonitrile (ACN) are good starting points.
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 equiv) to the solution.
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (0.1 equiv) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40 °C may be required.[7]
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: One-Pot Synthesis via In-Situ Copper(I) and Triiodide Generation
This is the recommended approach for constructing sterically hindered 4-iodo-2-methyl-2H-1,2,3-triazoles from scratch.[4][6]
Reagent Flask: In a flask, dissolve the terminal alkyne (1.1 equiv), copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) (2.0 equiv), and sodium iodide (NaI) (4.0 equiv) in acetonitrile (ACN). The solution should immediately change color as Cu(I) and triiodide (I₃⁻) are formed.
Azide Addition: Add the corresponding azide for the N-2 methyltriazole (e.g., methyl azide solution or a precursor) (1.0 equiv).
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv).
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue by flash column chromatography to yield the final 4-iodo-2-methyl-2H-1,2,3-triazole derivative.
Data Summary: Comparison of Iodination Strategies
Strategy
Iodinating Agent
Conditions
Advantages
Disadvantages
Direct Iodination
I₂ / Oxidant (e.g., CAN)
Acetonitrile, Reflux
Simple reagents.
Often fails with hindered substrates; risk of side reactions.[7]
Direct Iodination
N-Iodosuccinimide (NIS) / TFA
DCM or ACN, 0 °C to 40 °C
More reactive than I₂; generally good yields for moderately hindered systems.
Can be insufficient for severely hindered substrates; requires acidic conditions.[3]
One-Pot CuAAC
Cu(II)/NaI (forms I₃⁻ in situ)
ACN, DBU, Room Temp
Excellent for hindered substrates; avoids direct iodination of the triazole ring; high yields.[4][5]
Requires careful stoichiometry; sensitive to protic impurities.
CuAAC with Iodoalkyne
Pre-synthesized 1-Iodoalkyne
CuI catalyst, THF or Toluene
High regioselectivity; robust and reliable.
Requires an extra synthetic step to prepare the 1-iodoalkyne, which can be unstable.[10][11]
References
Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated Copper(I) Catalyst and Electrophilic Triiodide Ion. The Journal of Organic Chemistry. [Link]
Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. PubMed. [Link]
Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Organic Letters. [Link]
Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated Copper(I) Catalyst and Electrophilic Triiodide Ion. The Journal of Organic Chemistry. [Link]
Carbon–iodine atropisomerism on triazole and triazolium frameworks: a breathing axle with divergent adaptivity. PubMed Central. [Link]
Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. PubMed Central. [Link]
Effect of the substituent on the synthesis of NH-triazoles. ResearchGate. [Link]
N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Royal Society of Chemistry. [Link]
1-Iodobuta-1,3-diynes in Copper-Catalyzed Azide–Alkyne Cycloaddition: A One-Step Route to 4-Ethynyl-5-iodo-1,2,3-triazoles. The Journal of Organic Chemistry. [Link]
Synthesis of 4‐iodotriazoles in one‐pot reaction. ResearchGate. [Link]
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
1-Iodobuta-1,3-diynes in Copper-Catalyzed Azide-Alkyne Cycloaddition: A One-Step Route to 4-Ethynyl-5-iodo-1,2,3-triazoles. R Discovery. [Link]
1-Iodobuta-1,3-diynes in Copper-Catalyzed Azide–Alkyne Cycloaddition: A One-Step Route to 4-Ethynyl-5-iodo-1,2,3-triazoles. Academia.edu. [Link]
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. [Link]
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. PubMed Central. [Link]
Technical Support Center: Purification & Recrystallization of 4-Iodo-2-methyl-2H-1,2,3-triazole
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with halogenated triazole building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with halogenated triazole building blocks. Below, you will find an authoritative, causality-driven troubleshooting guide and self-validating protocols for the isolation and purification of1[1].
Purification Workflow Overview
Workflow for the purification and recrystallization of 4-iodo-2-methyl-2H-1,2,3-triazole.
Quantitative Data & Physicochemical Parameters
Understanding the physical properties of your compound is the first step in designing a flawless purification strategy.
Parameter
Value
Causality / Experimental Implication
CAS Number
2137840-57-2
Unique identifier for procurement and spectral matching[1].
Molecular Weight
208.99 g/mol
Low MW small molecule; requires careful temperature control during high-vacuum drying to prevent sublimation[1].
CLogP
1.269
Moderately lipophilic; dictates the use of moderately polar organic solvent mixtures (e.g., Hexane/EtOAc) for extraction and chromatography[1].
Primary Impurities
I2
, Cu salts, Regioisomers
Necessitates specific chemical washes (
Na2S2O3
,
NH4Cl
) prior to physical separation[2],[3].
Ideal Recrystallization Matrix
Hexane/Acetone (3:1) or Acetonitrile
Balances solubility at reflux with poor solubility at 0 °C, promoting nucleation and preventing liquid-liquid phase separation[3],[4].
Troubleshooting FAQs: Extraction & Chromatography
Q: Why does my crude organic extract retain a persistent brown or purple tint, and how do I remove it?A: This is caused by residual elemental iodine (
I2
) or2[2]. Standard aqueous workups fail to partition iodine fully into the aqueous layer due to its high solubility in organic solvents.
Solution: Treat the organic layer with a saturated aqueous solution of sodium thiosulfate (
Na2S2O3
). The thiosulfate chemically reduces
I2
to water-soluble iodide ions (
I−
). This is a self-validating step: the organic layer will immediately transition from brown/purple to pale yellow or colorless upon successful reduction.
Q: How do I eliminate copper catalyst carryover (green/blue tint) from the organic phase?A: Copper catalysts frequently coordinate with the nitrogen-rich triazole ring, pulling into the organic phase during extraction.
Solution: Wash the organic extract with saturated aqueous ammonium chloride (
NH4Cl
). The ammonia generated in equilibrium forms highly water-soluble
[Cu(NH3)4]2+
coordination complexes, stripping the copper from the triazole.
Q: How do I separate the 2-methyl regioisomer from the 1-methyl regioisomer during column chromatography?A: Alkylation of 4-iodo-1H-1,2,3-triazole typically yields a mixture of 1-methyl and 2-methyl isomers. The 2-methyl isomer is generally less polar due to its higher symmetry and lower dipole moment compared to the 1-methyl isomer.
Solution: Use a shallow gradient of Hexane/Ethyl Acetate on 40–63 μm silica gel. Start at 95:5 and slowly increase to 80:20. The less polar 2-methyl isomer will elute first.
Troubleshooting FAQs: Recrystallization Dynamics
Q: During recrystallization, my 4-iodo-2-methyl-2H-1,2,3-triazole "oils out" instead of forming crystals. What is the mechanistic cause and the fix?A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system lacks the necessary polarity to disrupt intermolecular forces. Because 4-iodo-2-methyl-2H-1,2,3-triazole has a relatively low CLogP (1.269)[1], it easily forms supersaturated oils in pure alkanes.
Solution: Adjust the solvent matrix.3[3] or 4[4] is highly effective. The addition of a polar aprotic solvent (acetone or MeCN) disrupts the intermolecular triazole-triazole dipole interactions just enough to lower the solubility threshold gradually upon cooling, promoting crystal nucleation over phase separation.
Step-by-Step Methodology: The Self-Validating Protocol
The following protocol integrates chemical quenching, chromatographic separation, and controlled crystallization into a single, highly reproducible workflow.
Phase 1: Chemical Quenching and Extraction
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude material).
Iodine Quench: Add an equal volume of saturated aqueous
Na2S2O3
. Stir vigorously for 15 minutes.
Self-Validation Checkpoint: The organic layer must turn from brown/purple to pale yellow or colorless. If a brown tint persists, unreduced iodine is still present; repeat the thiosulfate wash.
Copper Removal: Separate the layers. Wash the organic layer with saturated aqueous
NH4Cl
(2 x 10 mL).
Self-Validation Checkpoint: The aqueous layer will turn blue if copper is present. Repeat until the aqueous wash remains entirely colorless.
Drying: Wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude isomer mixture.
Phase 2: Flash Column Chromatography
Preparation: Dry-load the crude oil onto silica gel (1:2 ratio of crude to silica) to ensure a tight loading band.
Packing: Pack a column with 40-63 μm (230–400 mesh) silica gel using pure Hexane.
Elution: Elute using a gradient of 5% to 20% EtOAc in Hexane. Monitor fractions by TLC (UV 254 nm).
Pooling: The 4-iodo-2-methyl-2H-1,2,3-triazole (higher
Rf
) elutes before the 1-methyl isomer. Pool the pure fractions and concentrate to a solid or thick oil.
Dissolution: Dissolve the chromatographically pure compound in a minimum volume of boiling Acetone (approx. 1-2 mL/g) inside a round-bottom flask.
Cloud Point Titration: Dropwise, add hot Hexane until the solution becomes faintly turbid (the cloud point).
Clarification: Add a single drop of hot Acetone to clear the turbidity, achieving a perfectly saturated solution at reflux.
Nucleation: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0 °C) for 1 hour.
Self-Validation Checkpoint: White crystalline needles or plates will form. If the compound oils out, reheat to reflux and add 1-2 more drops of Acetone before cooling again.
Isolation: Filter the crystals via vacuum filtration, washing with ice-cold Hexane. Dry under high vacuum at room temperature (avoid excessive heat to prevent sublimation).
The Journal of Organic Chemistry - ACS Publications. "Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated Copper(I) Catalyst and Electrophilic Triiodide Ion.
The Journal of Organic Chemistry - ACS Publications. "Intramolecular Nicholas Reactions in the Synthesis of Heteroenediynes Fused to Indole, Triazole, and Isocoumarin.
CORE. "Cooperative binding in a phosphine oxide-based halogen bonded dimer drives supramolecular oligomerization.
Technical Support Center: Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-methyl-2H-1,2,3-triazole
From the desk of the Senior Application Scientist Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4-iodo-2-methyl-2H-1,2,3-triazole. This resource is designed for researc...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of the Senior Application Scientist
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4-iodo-2-methyl-2H-1,2,3-triazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties of the 1,2,3-triazole ring system present specific challenges and opportunities in palladium catalysis. This guide provides in-depth, mechanism-driven troubleshooting advice to help you minimize common side reactions and optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
This guide is structured around common experimental issues. Each section explains the underlying chemical principles, provides actionable troubleshooting steps, and includes detailed protocols.
Question: My reaction is sluggish, stalls before completion, or I immediately see a black precipitate (palladium black) upon adding my reagents. What is causing this catalyst inactivation and how can I prevent it?
Answer: This is a classic symptom of catalyst decomposition or inhibition. The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) species. This species is highly unstable and prone to aggregation into inactive palladium black if not properly stabilized by ligands. Furthermore, heteroaromatic substrates like your 2-methyl-2H-1,2,3-triazole can themselves act as ligands, interfering with the catalytic cycle.
Causality Explained:
Ligand Dissociation & Aggregation: The desired catalytic cycle requires a delicate balance. The Pd(0) center must be accessible enough to undergo oxidative addition with your iodo-triazole, but stable enough to avoid irreversible aggregation. If the phosphine ligand concentration is too low or the ligand is not sufficiently bulky or electron-rich, the unstable "[Pd(0)]" species will rapidly decompose.
Triazole Inhibition: The nitrogen atoms of the 1,2,3-triazole ring are Lewis basic and can coordinate to the palladium center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" your catalyst.[1][2] This is particularly problematic before the oxidative addition step. Pre-heating the palladium source and ligand before introducing the triazole substrate can sometimes mitigate this by ensuring the active catalytic complex is formed first.[3]
Workflow: Diagnosing and Preventing Catalyst Inactivation
Caption: Fig 2. Competition between Cross-Coupling and Homocoupling.
Troubleshooting Table: Suppressing Homocoupling
Parameter
Recommended Action & Rationale
Base Selection (Suzuki)
The base is critical for activating the boronic acid. [4]For iodo-triazoles, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate transmetalation and outcompete homocoupling. [5][6]Ensure the base is finely powdered and anhydrous.
Stoichiometry
Use a slight excess (1.1-1.2 equivalents) of the coupling partner (e.g., boronic acid). This increases the rate of the desired transmetalation step through Le Châtelier's principle. Avoid a large excess, which can lead to other side reactions.
Solvent
The choice of solvent can dramatically influence reaction rates. [7][8][9]For Suzuki couplings, polar aprotic solvents like DMF or dioxane, often with a small amount of water, can facilitate the dissolution of the base and accelerate the reaction. [10]
Additives
In some cases, additives can suppress homocoupling. For example, the addition of hydroquinone has been reported to facilitate reductive homocoupling, so ensure your reagents are free of such contaminants unless it is desired. [11]Conversely, some protocols for aryl iodides use silver salts or phase-transfer agents like Bu₄NCl to promote the desired reaction. [6]
Temperature
Lowering the reaction temperature can sometimes favor the desired cross-coupling over the higher-activation-energy homocoupling pathway. Start at a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is too slow.
Issue 3: Protodeiodination (Dehalogenation) of the Starting Material
Question: I am observing significant formation of 2-methyl-2H-1,2,3-triazole, where the iodine has been replaced by a hydrogen atom. What is the source of this reduction and how can it be stopped?
Answer: Protodeiodination, or hydrodehalogenation, is the reductive cleavage of the C-I bond. This side reaction competes directly with the desired oxidative addition step of the catalytic cycle. It occurs when a hydride source is present in the reaction mixture, which can react with the Ar-Pd(II)-I intermediate or even directly with the starting material under certain conditions.
Causality Explained:
The key intermediate (Triazole)-Pd(II)-I can be intercepted by a hydride donor before it has a chance to undergo transmetalation or other coupling steps.
Hydride Sources: The "hydride" can come from various sources. Common culprits include:
Bases with β-hydrogens: Bases like triethylamine (Et₃N) or alkoxides (e.g., NaOEt) can undergo β-hydride elimination to form palladium hydride species (L_n-Pd-H).
Solvents: Alcohols or even trace water can act as proton/hydride sources, especially at elevated temperatures.
[12] * Formate Salts: Bases like potassium formate (KOCHO) are explicitly used as hydride donors in reductive Heck reactions and should be avoided unless this is the desired outcome.
[13]2. Mechanism: A palladium hydride species, formed from one of the sources above, can reductively eliminate with the aryl group to form the dehalogenated arene and regenerate the Pd(0) catalyst. [14][15]Alternatively, direct reaction of the aryl iodide with a palladium hydride can lead to the same byproduct.
[16]
Crucial. Avoid bases with β-hydrogens. Use inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or fluoride sources. [5][14][17]These are far less likely to generate palladium hydride species.
Solvent & Reagent Purity
Use high-purity, anhydrous, and rigorously degassed solvents. If using a boronic acid in a Suzuki coupling, ensure it is dry and pure, as decomposition can be a source of protons.
Reaction Temperature
Keep the temperature as low as is practical for efficient coupling. Higher temperatures accelerate protodeiodination pathways.
Reaction Time
Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can increase the prevalence of side reactions.
Ligand Effects
Highly electron-donating and bulky ligands can accelerate the rate of reductive elimination for the desired product, which can help it outcompete the protodeiodination pathway. [1]
General Protocols & Best Practices
Success with challenging substrates often comes from careful planning and execution. The following is a robust starting point for a Suzuki-Miyaura coupling of your iodo-triazole.
Protocol: Optimized Suzuki-Miyaura Coupling of 4-iodo-2-methyl-2H-1,2,3-triazole
This protocol incorporates best practices to minimize the side reactions discussed above.
Reagents & Equipment:
4-iodo-2-methyl-2H-1,2,3-triazole (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd₂(dba)₃ (2.5 mol%)
RuPhos (or other suitable biarylphosphine ligand) (6 mol%)
K₃PO₄ (anhydrous, finely powdered) (3.0 equiv)
Anhydrous, degassed 1,4-dioxane
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar) manifold
Step-by-Step Procedure:
Vessel Preparation: Add the K₃PO₄ to the reaction vessel and heat under vacuum to ensure it is completely dry. Allow to cool to room temperature and backfill with an inert atmosphere.
Catalyst Pre-formation: In the reaction vessel, add Pd₂(dba)₃, the phosphine ligand, and a magnetic stir bar. Add approximately half of the total planned volume of 1,4-dioxane. Stir the mixture at room temperature for 20 minutes. The solution should become homogeneous and may change color. This step is critical for forming the active catalyst and preventing inhibition.
[3]3. Addition of Reactants: To the pre-formed catalyst solution, add the 4-iodo-2-methyl-2H-1,2,3-triazole and the arylboronic acid.
Reaction: Add the remaining 1,4-dioxane to achieve the final desired concentration (typically 0.1 M). Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Follow the reaction progress by TLC or LC-MS analysis of small aliquots. Look for the disappearance of the iodo-triazole starting material.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
References
Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC - NIH. (n.d.). National Institutes of Health. [Link]
Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC. (n.d.). National Institutes of Health. [Link]
Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions | Organic Letters. (2001). ACS Publications. [Link]
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). GRS. [Link]
Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. (n.d.). National Institutes of Health. [Link]
Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. (n.d.). Chinese Chemical Letters. [Link]
Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System | Organometallics. (2001). ACS Publications. [Link]
Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. (2006). Organic Chemistry Portal. [Link]
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry. (2010). ACS Publications. [Link]
Palladium-catalyzed homocoupling of aryl halides in the presence of fluoride. (2005). Semantic Scholar. [Link]
Metal catalyzed C–H functionalization on triazole rings - PMC - NIH. (n.d.). National Institutes of Health. [Link]
Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides | The Journal of Organic Chemistry. (2006). ACS Publications. [Link]
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (n.d.). ChemRxiv. [Link]
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. (n.d.). ResearchGate. [Link]
Palladium/Rhodium Cooperative Catalysis for the Production of Aryl Aldehydes and Their Deuterated Analogues Using the Water–Gas Shift Reaction - PMC. (2018). National Institutes of Health. [Link]
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). National Institutes of Health. [Link]
Structural and Analytical Divergence: A Comprehensive Guide to N1-Methyl vs. N2-Methyl Iodotriazole Isomers
As researchers navigating the complex landscape of heterocyclic chemistry, controlling the regioselectivity of 1,2,3-triazole alkylation remains a notorious bottleneck. When bulky, highly polarizable substituents like io...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers navigating the complex landscape of heterocyclic chemistry, controlling the regioselectivity of 1,2,3-triazole alkylation remains a notorious bottleneck. When bulky, highly polarizable substituents like iodine are introduced to the triazole core—forming critical precursors for cross-coupling, energetic materials, and biocides—the structural and electronic divergence between the resulting N1-methyl and N2-methyl isomers becomes highly pronounced[1].
This guide provides an objective, data-driven comparison of N1-methyl and N2-methyl iodotriazole isomers. By examining the causality behind their steric profiles, basicity, and solvent-driven synthesis, we provide a self-validating framework for drug development professionals and synthetic chemists to selectively synthesize and unambiguously identify these challenging regioisomers.
The fundamental differences between N1-methyl and N2-methyl iodotriazoles stem from the asymmetry of the 1,2,3-triazole ring and the severe steric demands of the iodine atom.
Geometry and Steric Hindrance
N1-Methyl Iodotriazole: Alkylation at the N1 position breaks the symmetry of the triazole core. The N1 atom is directly adjacent to the C5 position. In derivatives like 5-iodo-1-methyl-1,2,3-triazole, the spatial proximity of the N1-methyl group and the massive C5-iodine atom creates immense steric clash[2]. Despite this strain, the N1-alkylated form is generally the thermodynamic product due to the stabilization of the aromatic system.
N2-Methyl Iodotriazole: Alkylation at the N2 position places the methyl group between N1 and N3. Because the N2 position is distant from both the C4 and C5 carbons, an iodine atom at either carbon experiences virtually zero steric hindrance from the N2-methyl group. This makes the N2-isomer the kinetic product in many direct alkylation scenarios.
Electronic Distribution and Basicity (pKa)
The position of the methyl group fundamentally alters the electron density of the triazole ring, which is most clearly observed in the basicity (pKa) of the isomers:
Higher Basicity at N1: The N1-methyl isomer retains moderate basicity (parent 1-methyl-1,2,3-triazole pKa ~ 1.23)[3]. The N1 atom is bonded to only one other nitrogen, allowing the remaining unalkylated nitrogens to act as viable hydrogen-bond acceptors.
Depleted Basicity at N2: The N2-methyl isomer is an exceptionally weak base (parent 2-methyl-1,2,3-triazole pKa ~ -3.25)[3]. Because the N2 atom is flanked by two highly electronegative nitrogen atoms (N1 and N3), the inductive electron-withdrawing effect severely depletes the electron density across the ring, rendering it a poor nucleophile and a weak base.
Quantitative Data Comparison
The table below summarizes the critical physical and spectroscopic properties used to differentiate the two isomers.
Property
N1-Methyl Iodotriazole
N2-Methyl Iodotriazole
Methyl Position
Adjacent to C5 and N2
Flanked by N1 and N3
Reaction Profile
Thermodynamic Product
Kinetic Product
Steric Strain (w/ C5-Iodo)
High (N1-CH₃ ↔ C5-I clash)
Low (Distant from C4/C5)
Parent Basicity (pKa)
~ 1.23
~ -3.25
¹H NMR (CH₃ shift)
~ 4.00 – 4.15 ppm (More shielded)
~ 4.20 – 4.35 ppm (More deshielded)
1D NOESY Correlation
Strong NOE (N1-CH₃ to C5-H)
No NOE to ring protons
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the synthesis of these isomers must be paired with an unambiguous analytical validation step.
Direct alkylation of 4-iodo-1H-1,2,3-triazole typically yields a mixture of isomers. However, the ratio can be strictly controlled by manipulating the solvent to dictate the nature of the ion pair[4].
Step 1: Kinetically Controlled N2-Alkylation (Tight Ion Pair)
Dissolve 4-iodo-1H-1,2,3-triazole (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C.
Add NaHMDS (1.1 eq) dropwise. Causality: In non-polar THF, the Na⁺ cation coordinates tightly with the N1/N3 atoms of the triazolide anion, shielding them from the electrophile.
Add Iodomethane (1.2 eq) and stir for 2 hours. The exposed N2 position reacts preferentially, yielding the N2-methyl isomer as the major product.
Step 2: Thermodynamically Controlled N1-Alkylation (Solvent-Separated Ion Pair)
Dissolve 4-iodo-1H-1,2,3-triazole (1.0 eq) in anhydrous DMSO (0.2 M) at room temperature.
Add K₂CO₃ (1.5 eq) and stir for 30 minutes. Causality: Highly polar DMSO heavily solvates the K⁺ cation, creating a solvent-separated ion pair.
Add Iodomethane (1.2 eq) and heat to 40 °C for 4 hours. The "naked" triazolide anion reacts at the most electron-rich and thermodynamically stable N1 position.
(Note: Pure 5-iodo-1-substituted triazoles can alternatively be synthesized directly via CuAAC using electrophilic triiodide ions[2]).
Protocol B: Unambiguous NMR Validation (1D NOESY)
Relying solely on 1D ¹H NMR chemical shifts is risky due to solvent effects. A 1D NOESY protocol creates a self-validating proof of structure.
Prepare the isolated isomer in CDCl₃.
Irradiate the methyl peak (approx. 4.1 ppm or 4.3 ppm).
Analyze the spectrum: If a strong Nuclear Overhauser Effect (NOE) enhancement is observed at the singlet corresponding to the triazole ring proton (C5-H), the compound is definitively the N1-methyl isomer . If no enhancement is observed on the ring proton, it is the N2-methyl isomer , as the N2-methyl group is too far (> 4 Å) from the C4/C5 protons to exhibit dipole-dipole cross-relaxation.
Mechanistic Visualizations
Regioselective N-alkylation pathways of iodotriazoles controlled by solvent.
Analytical differentiation of N1 and N2 isomers via NOE spectroscopy and pKa.
References
Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated Copper(I) Catalyst and Electrophilic Triiodide Ion. The Journal of Organic Chemistry - ACS Publications.2
Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions. ResearchGate.4
A Ceric Ammonium Nitrate N-Dearylation of N-p-Anisylazoles Applied to Pyrazole, Triazole, Tetrazole, and Pentazole Rings. The Journal of Organic Chemistry - ACS Publications.3
Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives. Science.gov.1
Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-Iodo-2-methyl-2H-1,2,3-triazole
Executive Summary 4-Iodo-2-methyl-2H-1,2,3-triazole (CAS: 2137840-57-2) is a highly specialized halogenated heterocycle utilized extensively as a building block in palladium-catalyzed cross-coupling and click-chemistry d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Iodo-2-methyl-2H-1,2,3-triazole (CAS: 2137840-57-2) is a highly specialized halogenated heterocycle utilized extensively as a building block in palladium-catalyzed cross-coupling and click-chemistry drug discovery workflows[1]. A persistent analytical bottleneck in utilizing this reagent is distinguishing the 2-methyl-2H isomer from its 1-methyl-1H counterparts. While Nuclear Magnetic Resonance (NMR) can resolve these isomers, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the superior throughput and sensitivity required for pharmacokinetic (PK) profiling and trace impurity tracking.
This guide objectively compares the performance of Electrospray Ionization (ESI-HRMS/MS) against Electron Ionization (EI-MS) for the structural elucidation of this compound, providing researchers with validated protocols and mechanistic insights to ensure absolute structural confidence.
Mechanistic Causality: The Physics of Triazole Fragmentation
To optimize an analytical method, one must understand the intrinsic thermodynamics governing the molecule's behavior in the gas phase. The fragmentation of 4-iodo-2-methyl-2H-1,2,3-triazole is dictated by three competing physicochemical forces[2][3]:
Nitrogen Extrusion (-N2): The defining feature of 1,2,3-triazole fragmentation is the loss of a neutral N2 molecule (28.01 Da). This process is entropically and enthalpically driven by the extreme stability of the N≡N triple bond, leading to a transient, highly reactive azirine or diazo intermediate[2].
Iodine Cleavage (-I• or -HI): Iodine is a bulky, highly polarizable halogen with a relatively weak C-I bond (~240 kJ/mol). Under both hard (EI) and soft (ESI) ionization, the homolytic cleavage of the iodine radical (I•, 126.90 Da) or the heterolytic loss of hydrogen iodide (HI, 127.91 Da) heavily dominates the lower-mass spectrum[4].
Isomeric Differentiation (Charge Retention): The position of the methyl group dictates charge retention post-N2 extrusion. The 2-methyl isomer exhibits a distinct, symmetric fragmentation pathway that favors the subsequent loss of the methyl radical (•CH3, 15.02 Da), a feature often suppressed in the 1-methyl isomer due to steric and electronic biases[5].
Caption: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of protonated 4-iodo-2-methyl-2H-1,2,3-triazole.
Technique Comparison: ESI-HRMS/MS vs. EI-MS
Selecting the correct ionization technique is critical for identifying this specific building block among a sea of potential synthetic byproducts.
Table 1: Performance Comparison of Ionization Techniques
Parameter
ESI-HRMS/MS (Soft Ionization)
EI-MS (Hard Ionization, 70 eV)
Primary Ion Formed
Protonated Molecule: [M+H]+ (m/z 209.95)
Radical Cation: [M]+• (m/z 208.95)
Molecular Ion Stability
High (Intact precursor easily isolated)
Low to Moderate (Rapid in-source decay)
Dominant Neutral Loss
-N2 (28.01 Da) via CID
-I• (126.90 Da) via electron impact
Isomer Differentiation
Excellent: MS/MS ratios of m/z 181/83 uniquely fingerprint the 2-methyl position.
Poor: Extensive fragmentation obscures the subtle structural differences of the triazole ring.
Best Application
LC-coupled PK studies, trace impurity ID
GC-coupled raw material purity confirmation
Table 2: High-Resolution Exact Mass Fragments (ESI Positive Mode)
Data generated using a Q-TOF mass analyzer with a mass accuracy threshold of <5 ppm.
To ensure absolute trustworthiness in your structural assignments, this protocol incorporates a Mass Defect Filter . Because iodine possesses a significant negative mass defect (exact mass 126.9045 Da vs. nominal mass 127), the intact molecule will exhibit a lower fractional mass than non-halogenated molecules of similar nominal mass. Monitoring this defect validates that the C-I bond is intact prior to collision-induced dissociation (CID)[3][4].
Materials & Setup
Instrument: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
Step-by-Step Methodology
Sample Preparation: Dissolve 4-iodo-2-methyl-2H-1,2,3-triazole in 50:50 MeOH/H2O to a final concentration of 1 µg/mL. Causality: This solvent ratio ensures complete solvation of the moderately lipophilic iodine moiety while maintaining electrospray stability.
Chromatographic Elution: Run a rapid gradient from 5% B to 95% B over 3 minutes. The 2-methyl isomer will typically elute slightly earlier than the 1-methyl isomer due to decreased dipole moment.
Source Tuning (Critical Step): Set the ESI capillary voltage to 3.5 kV. Do not exceed a declustering potential/fragmentor voltage of 80 V. Causality: The C-I bond is highly labile. Excessive in-source voltage will cause premature heterolytic cleavage, completely destroying the [M+H]+ precursor before it reaches the first quadrupole.
MS/MS Acquisition: Isolate m/z 209.95 in Q1. Apply a ramped Collision Energy (CE) of 15–35 eV in the collision cell using Argon gas.
Data Validation (Mass Defect): Verify that the precursor exact mass is 209.95 ± 0.001 Da. If the mass is closer to 210.1 Da, you are likely observing a non-iodinated isobaric interference.
Caption: Step-by-step self-validating UHPLC-ESI-HRMS analytical workflow for halogenated triazole characterization.
References
Bakhtin, S. G., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." National Center for Biotechnology Information (PMC), Jan 2023.[Link]
Venugopal, S., et al. "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives." RSC Publishing, Jan 2025.[Link]
"Fragmentation Mechanisms." Intro to Mass Spectrometry, OrgChemBoulder. [Link]
"Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia.[Link]
A Senior Application Scientist's Guide to FT-IR Spectroscopy Validation of 4-iodo-2-methyl-2H-1,2,3-triazole
This guide provides an in-depth, technically-grounded methodology for the validation of key functional groups in 4-iodo-2-methyl-2H-1,2,3-triazole using Fourier Transform Infrared (FT-IR) spectroscopy. Moving beyond a si...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, technically-grounded methodology for the validation of key functional groups in 4-iodo-2-methyl-2H-1,2,3-triazole using Fourier Transform Infrared (FT-IR) spectroscopy. Moving beyond a simple procedural checklist, we will explore the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating analytical system. The protocols and interpretations herein are aligned with established pharmaceutical validation standards, such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]
The structural integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development. 4-iodo-2-methyl-2H-1,2,3-triazole, a heterocyclic compound, possesses distinct structural motifs—a triazole ring, a carbon-iodine bond, and an N-methyl group—that are critical to its chemical identity and potential reactivity. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the presence and vibrational environment of these functional groups, acting as a molecular "fingerprint."[4]
Part 1: The Vibrational Landscape of 4-iodo-2-methyl-2H-1,2,3-triazole
Before acquiring a spectrum, it is crucial to understand the expected vibrational modes of the target molecule. The energy at which a bond vibrates is a function of the bond strength and the mass of the connected atoms.[5] For our target molecule, we will focus on three key regions:
The 1,2,3-Triazole Ring: This aromatic heterocycle is characterized by a series of complex vibrations. These include C-H stretching, C=N and N=N stretching, and in-plane and out-of-plane ring bending modes. Specific "marker bands" can be used to confirm the integrity of the triazole core.[6]
The Carbon-Iodine (C-I) Bond: The C-I bond involves a heavy iodine atom, resulting in a low-frequency stretching vibration. This peak is expected in the far-infrared or "low wavenumber" region of the spectrum (typically below 600 cm⁻¹) and is a definitive marker for successful iodination.[4][5]
The N-Methyl Group: This functional group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations, as well as bending (scissoring) modes.[7]
The following table summarizes the anticipated absorption frequencies for these key functional groups.
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Intensity
Aromatic C-H (Triazole)
Stretching
3100 - 3150
Medium-Weak
N-Methyl (CH₃)
Asymmetric & Symmetric Stretching
2900 - 3000
Medium-Weak
Triazole Ring
C=N, N-N Stretching
1400 - 1600
Medium-Strong
N-Methyl (CH₃)
Bending (Scissoring)
1420 - 1480
Medium
Triazole Ring
Ring Bending / Deformation
900 - 1250
Medium-Strong
C-I
Stretching
500 - 600
Medium-Strong
Table 1: Summary of expected FT-IR absorption bands for the key functional groups of 4-iodo-2-methyl-2H-1,2,3-triazole.
Part 2: A Self-Validating Experimental Protocol
The objective of a validation protocol is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][8] This protocol is designed to be self-validating by incorporating system suitability checks and referencing established compendial methods.[9][10]
Workflow for FT-IR Validation
Caption: Logical workflow for the FT-IR validation of 4-iodo-2-methyl-2H-1,2,3-triazole.
Step-by-Step Methodology
Instrument & System Suitability:
Rationale: Before any sample analysis, the performance of the FT-IR spectrometer must be verified. This is a core requirement of Good Laboratory Practice (GLP) and analytical procedure validation.
Protocol:
Ensure the instrument's optical bench is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
Run the instrument's built-in performance verification routine using a certified polystyrene standard.
Verify that the peak positions of the polystyrene standard are within the manufacturer's specified tolerance (e.g., ± 0.5 cm⁻¹). This confirms the wavenumber accuracy.
Sample Preparation (Attenuated Total Reflectance - ATR):
Rationale: For a solid powder, Attenuated Total Reflectance (ATR) is chosen over traditional methods like KBr pellets or mineral oil mulls.[9] ATR requires minimal to no sample preparation, eliminates grinding and pressing which can sometimes induce polymorphic changes, and provides excellent sample-to-sample reproducibility. The reference 197A in a USP monograph signifies ATR analysis.[9]
Protocol:
Ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Record a background spectrum of the clean, empty crystal.
Place a small amount (1-5 mg) of the 4-iodo-2-methyl-2H-1,2,3-triazole powder onto the center of the ATR crystal.
Apply consistent pressure using the integrated anvil to ensure firm and uniform contact between the sample and the crystal surface. Inconsistent pressure is a primary source of variability in ATR measurements.
Data Acquisition:
Rationale: The chosen parameters are a balance between data quality and acquisition time. A resolution of 4 cm⁻¹ is sufficient to resolve the vast majority of vibrational bands for condensed-phase organic molecules. Co-adding 32 scans improves the signal-to-noise ratio (S/N) by a factor of √32, ensuring that weak signals are not lost in the baseline noise.
Protocol:
Set the data acquisition parameters:
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32
Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Part 3: Spectral Interpretation and Comparative Analysis
The acquired spectrum must be analyzed to confirm the presence of the expected functional groups. The most powerful validation comes from comparing the spectrum of the target molecule with that of a closely related analogue that lacks one specific functional group.
Analysis of 4-iodo-2-methyl-2H-1,2,3-triazole Spectrum
An ideal spectrum would exhibit the peaks outlined in Table 1. Key confirmatory bands include:
A weak band in the 3100-3150 cm⁻¹ region, confirming the C-H bond on the triazole ring.
Multiple bands in the 1400-1600 cm⁻¹ and 900-1250 cm⁻¹ regions, consistent with the triazole ring skeletal vibrations.[6]
A distinct, strong absorption in the 500-600 cm⁻¹ range. This is the most critical peak for confirming the presence of the iodine substituent, as few other common organic functional groups absorb in this region.[4][11]
Comparative Guide: 4-iodo- vs. 4-H-Analogue
To unequivocally assign the C-I stretching vibration and validate the iodination, we compare the spectrum of our target molecule with that of its non-iodinated precursor, 2-methyl-2H-1,2,3-triazole .
Wavenumber (cm⁻¹)
4-iodo-2-methyl-2H-1,2,3-triazole
2-methyl-2H-1,2,3-triazole (Reference)
Assignment & Interpretation
~3125
Present
Present
Aromatic C-H Stretch (Triazole)
~2950
Present
Present
N-Methyl C-H Stretch
~1450
Present
Present
N-Methyl C-H Bend
~1200
Present
Present
Triazole Ring Mode
~980
Present
Present
Triazole Ring Mode
~550
Present (Strong)
Absent
C-I Stretch
~780
Absent
Present
Aromatic C-H Out-of-Plane Bend
Table 2: A comparative analysis of the key FT-IR absorption bands. The definitive difference is the presence of the C-I stretch and the absence of the C-H bend at the 4-position.
This comparative analysis provides irrefutable evidence for the identity of the C-I functional group. The disappearance of the C-H out-of-plane bending vibration (expected around 780 cm⁻¹) from the precursor and the simultaneous appearance of the strong C-I stretch (~550 cm⁻¹) in the product is a classic example of using FT-IR for reaction monitoring and final product validation. This fulfills the specificity requirement outlined in ICH Q2(R1) guidelines.[2][12]
Conclusion
This guide has detailed a comprehensive and scientifically rigorous approach to the FT-IR validation of 4-iodo-2-methyl-2H-1,2,3-triazole. By grounding the experimental protocol in established pharmaceutical standards and employing a comparative analytical strategy, we can confidently identify and validate the key functional groups of the molecule. The combination of a robust methodology, a causal understanding of spectral features, and a self-validating comparative approach provides the highest degree of trustworthiness for researchers, scientists, and drug development professionals.
References
Title: Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF)
Source: USP
URL: [Link] (Note: Access to USP-NF is subscription-based, this is the main portal)
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Analysis of Infrared spectroscopy (IR)
Source: UniTechLink
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Proposed Revision of the USP Chapter on Spectroscopic Methods
Source: ECA Academy
URL: [Link]
Title: Quality Guidelines - ICH
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties
Source: PubMed, Journal of Molecular Modeling
URL: [Link]
Title: INFRARED SPECTROSCOPY
Source: Northern Illinois University
URL: [Link]
Title: Infrared spectrum of 1,2,3-triazole
Source: ResearchGate
URL: [Link]
Title: SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING
Source: International Journal of Research in Pharmacy and Chemistry (IJRPC)
URL: [Link]
Title: FTIR Functional Group Database Table with Search
Source: InstaNANO
URL: [Link]
Title: A vibrational assignment for 1,2,3-triazole
Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing)
URL: [Link]
Title: Typical IR Absorption Frequencies For Common Functional Groups
Source: Northern Illinois University
URL: [Link]
Title: Infrared spectroscopy correlation table
Source: Wikipedia
URL: [Link]
Title: 12.8: Infrared Spectra of Some Common Functional Groups
Source: Chemistry LibreTexts
URL: [Link]
Title: Table of Characteristic IR Absorptions
Source: Michigan State University
URL: [Link]
Comparative Toxicity and Environmental Impact of Iodo-Triazole Derivatives: A Comprehensive Guide
Introduction to Iodo-Triazole Derivatives The development of synthetic anionophores has historically relied on polar hydrogen-bonding (HB) receptors. However, the emergence of iodo-triazole derivatives —synthesized prima...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Iodo-Triazole Derivatives
The development of synthetic anionophores has historically relied on polar hydrogen-bonding (HB) receptors. However, the emergence of iodo-triazole derivatives —synthesized primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—has revolutionized supramolecular chemistry. By leveraging highly directional halogen bonding (XB) , 5-iodo-1,2,3-triazoles exhibit unprecedented anion transport efficiencies across lipid bilayers[1]. While this makes them highly attractive for applications ranging from cystic fibrosis therapeutics to environmental sensors[2], their potent biological activity and halogenated nature introduce complex toxicity profiles and environmental considerations that must be objectively compared against alternative derivatives.
Comparative Toxicity: Halogen Bonding and pH Disruption
The cytotoxicity of triazole derivatives is intrinsically linked to their mechanism of intermolecular interaction.
Fluoro-Triazoles (Inactive Alternatives): Fluoro-triazoles are unable to form effective intermolecular interactions with anions due to the high electronegativity of fluorine, which diminishes the requisite
σ
-hole for halogen bonding. Consequently, they are biologically inactive in anion transport assays and exhibit minimal baseline cytotoxicity[3].
Proto-Triazoles (Hydrogen-Bonding Alternatives): Traditional HB proto-triazoles mediate anion transport but lack intrinsic Cl⁻ > OH⁻ selectivity. Their therapeutic window is wider, but their transport efficiency is significantly lower than their halogenated counterparts[1].
Iodo-Triazoles (High-Potency XB Donors): Iodo-triazoles represent the most active acyclic halogen-bonding anionophores reported to date. They operate via an unusual anti-Hofmeister selectivity and possess a remarkable intrinsic Cl⁻ over OH⁻ selectivity[1]. The Causality of Toxicity: This extreme efficiency in Cl⁻/OH⁻ antiport can rapidly disrupt essential transmembrane pH gradients within cellular organelles (such as lysosomes and mitochondria). The collapse of these gradients neutralizes the organelles, triggering cellular stress responses and apoptosis[1].
Ferrocenyl-Iodo-Triazoles: Structural modifications can deliberately weaponize this toxicity. For example, bridging iodo-triazoles with ferrocenyl groups induces high levels of Reactive Oxygen Species (ROS), resulting in targeted deleterious activity (nanomolar IC50 values) against specific cancer cell lines like A549 and H1975[4].
Fig 1. Mechanism of iodo-triazole-induced cytotoxicity via halogen-bond-mediated pH disruption.
Environmental Impact & Sustainability
The environmental footprint of iodo-triazoles is bifurcated into their manufacturing waste and their end-of-life degradation.
Ecotoxicity of Synthesis: Traditional syntheses of 5-iodo-1,2,3-triazoles require stoichiometric copper salts and harsh electrophilic iodine reagents (e.g., ICl or I2). This results in heavy metal contamination and the generation of toxic halogenated organic waste[5].
Halogen Leaching & Degradation: Certain highly substituted derivatives, such as iodo-nitro triazoles, have been shown computationally and experimentally to liberate reactive iodine species upon thermal decomposition, posing localized ecotoxicity risks in soil and aquatic environments[6].
Environmental Remediation (The Counterbalance): Conversely, the strong anion recognition capabilities of iodo-triazoles are being actively harnessed for environmental protection. Iodo-triazole-based [2]rotaxanes and sensors are highly effective at sequestering and detecting pervasive environmental pollutants, including heavy halides and bisulfate ions, in competitive aqueous media[2].
Quantitative Data Summary
The following table synthesizes the comparative performance, toxicity mechanisms, and environmental impacts of various triazole derivatives.
Derivative Class
Primary Interaction
Anion Transport Activity (EC50)
Cytotoxicity Mechanism
Environmental Concern
Fluoro-Triazoles
None (No
σ
-hole)
Inactive
Negligible
Persistent fluorinated waste
Proto-Triazoles
Hydrogen Bonding (HB)
Moderate (>10 μM)
Mild pH gradient disruption
Low (Standard organics)
Iodo-Triazoles
Halogen Bonding (XB)
High (Nanomolar range)
Severe organelle neutralization
Iodine leaching, Cu waste
Ferrocenyl-Iodo-Triazoles
XB + Electron Transfer
Very High
ROS generation & Apoptosis
Heavy metal bioaccumulation
Experimental Methodologies
To objectively evaluate the toxicity and mitigate the environmental impact of iodo-triazoles, researchers rely on standardized, self-validating protocols.
Protocol 1: HPTS Assay for Transmembrane Anion Transport (Toxicity Predictor)
This assay quantifies the Cl⁻/OH⁻ antiport efficiency of a compound, directly predicting its potential to cause pH-disruption-mediated cytotoxicity[1].
Vesicle Preparation: Prepare egg yolk phosphatidylcholine (EYPC) lipid vesicles loaded with 1 mM HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) dye in a buffer of 100 mM NaCl and 10 mM HEPES (pH 7.0). Causality: HPTS is a highly sensitive, ratiometric pH indicator. Encapsulating it allows real-time monitoring of intra-vesicular pH changes.
Gradient Initiation: Suspend the vesicles in an external buffer of 100 mM NaCl and 10 mM HEPES (pH 8.0). Causality: Creating a transmembrane pH gradient (
Δ
pH = 1.0) provides the thermodynamic driving force for OH⁻ influx/Cl⁻ efflux.
Compound Addition: Inject the iodo-triazole derivative (e.g., at 2 μM concentration) dissolved in DMSO. Monitor the fluorescence emission at 510 nm (excitation at 460 nm and 403 nm).
Self-Validation (Lysis): At
t=288
seconds, inject 50 μL of 11% Triton X-100 detergent. Causality: The detergent completely lyses the lipid bilayer, instantly neutralizing the pH gradient. This provides a definitive 100% transport baseline, ensuring that the fractional transport data is internally normalized and independent of initial dye concentration variations.
Protocol 2: Green Aqueous Synthesis of 5-Iodo-1,2,3-Triazoles
To mitigate the high environmental impact of traditional CuAAC, this multi-component aqueous protocol utilizes low-cost, less-toxic reagents[5].
Reagent Mixing: In a reaction vial, combine the terminal alkyne (1.0 mmol), organic azide (1.0 mmol), and Sodium Iodide (NaI, 1.2 mmol) in 5 mL of distilled water. Causality: Using NaI instead of I2 or N-iodosuccinimide prevents the handling of highly toxic, volatile electrophilic halogens. Water acts as a green, non-toxic solvent.
Catalyst Addition: Add 10 mol% CuI and a glycine-type ligand. Stir at room temperature under an open-air atmosphere. Causality: The ligand stabilizes the Cu(I) species in water, allowing ambient oxygen to act as a clean oxidant to generate the active iodinating species in situ, drastically reducing heavy metal loading.
Self-Validation (Quenching & TLC): Monitor the reaction via Thin Layer Chromatography (TLC). Once the alkyne is consumed, add saturated aqueous sodium thiosulfate (
Na2S2O3
). Causality: Thiosulfate acts as a self-validating chemical switch; it instantly reduces any unreacted electrophilic iodine back to benign iodide, visibly discharging any brown color and ensuring no active halogens are released into the aqueous waste stream.
Isolation: Extract the pure 5-iodo-1,2,3-triazole via simple filtration or minimal ethyl acetate extraction.
Fig 2. Comparison of traditional vs. green aqueous synthesis workflows for iodo-triazoles.
Evaluating the Leaving Group Ability of 4-Iodo-2-methyl-2H-1,2,3-triazole in Nucleophilic Substitutions
Executive Summary The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. When functionalizing the C4-position of 2-methyl-2H-1,2,3-triazole via nucleophilic substit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. When functionalizing the C4-position of 2-methyl-2H-1,2,3-triazole via nucleophilic substitution, the choice of the leaving group dictates the viable reaction pathways. This guide evaluates the performance of the iodo leaving group in 4-iodo-2-methyl-2H-1,2,3-triazole, objectively comparing its reactivity in classical catalyst-free Nucleophilic Aromatic Substitution (SNAr) versus transition-metal-catalyzed cross-coupling reactions.
Mechanistic Causality: The Dual Nature of the Iodo Leaving Group
As an Application Scientist, it is critical to understand that the leaving group ability of halogens on heteroaromatic rings is not absolute; it is entirely dependent on the rate-determining step of the chosen mechanistic pathway.
Uncatalyzed SNAr: The "Element Effect"
In classical SNAr, the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack that disrupts the aromaticity of the triazole ring to form a negatively charged Meisenheimer complex.
Causality: The stability of this transition state is governed by the electronegativity of the halogen, which inductively withdraws electron density to stabilize the intermediate. Therefore, the leaving group ability follows the 1[1].
Transition-Metal Catalyzed Cross-Coupling
In palladium- or copper-catalyzed substitutions (e.g., Buchwald-Hartwig aminations or Suzuki couplings), the mechanism shifts entirely. The rate-determining step is typically the oxidative addition of the low-valent metal into the carbon-halogen bond.
Causality: Oxidative addition requires the physical cleavage of the C-X bond. Consequently, reactivity is inversely proportional to bond dissociation energy (C-F ≈ 119 kcal/mol vs. C-I ≈ 65 kcal/mol)[3]. The order of leaving group ability is completely reversed: I > Br > Cl > F.
Comparative Performance Data
To guide synthetic planning, all quantitative reactivity metrics for the 2-methyl-2H-1,2,3-triazole scaffold are summarized below.
Table 1: Leaving Group Performance on the 2-methyl-2H-1,2,3-triazole scaffold.
Substrate (4-Halo-triazole)
C-X Bond Energy (kcal/mol)
Electronegativity (Pauling)
Uncatalyzed SNAr Reactivity
Pd-Catalyzed Cross-Coupling Reactivity
Optimal Use Case
4-Fluoro-
~119
3.98
Excellent
Poor
Metal-free SNAr with amines/thiols
4-Chloro-
~96
3.16
Moderate
Moderate
Cost-effective bulk synthesis
4-Bromo-
~80
2.96
Poor
Good
Balanced reactivity/stability
4-Iodo-
~65
2.66
Very Poor
Excellent
Mild Pd-catalyzed C-N/C-O/C-C coupling
Mechanistic Divergence Visualization
Caption: Mechanistic divergence of 4-iodo-2-methyl-2H-1,2,3-triazole based on reaction conditions.
Experimental Protocols: Self-Validating Workflows
To demonstrate the superior leaving group ability of the iodo substituent under catalytic conditions, we provide a standardized Buchwald-Hartwig amination protocol. This protocol incorporates built-in validation steps to ensure scientific integrity and reproducibility.
Protocol: Pd-Catalyzed Amination of 4-Iodo-2-methyl-2H-1,2,3-triazole
Objective: Substitute the C4-iodo group with a primary aliphatic amine.
Step 1: Reagent Preparation (Inert Atmosphere)
In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., XantPhos or BrettPhos, 5-10 mol%), and Cs2CO3 (2.0 equiv).
Causality: The inert atmosphere prevents the oxidation of the electron-rich phosphine ligand and the deactivation of the Pd(0) active catalytic species, which is critical for 5[5].
Step 2: Substrate Addition
Add 4-iodo-2-methyl-2H-1,2,3-triazole (1.0 equiv, 0.5 mmol) and the primary amine (1.2 equiv).
Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.2 M). Seal the tube and remove it from the glovebox.
Step 3: Reaction Heating & Self-Validation
Stir the reaction mixture at 80–100 °C.
Validation Checkpoint: After 2 hours, extract a 10 µL aliquot, quench with wet ethyl acetate, and analyze via LC-MS. You should observe the rapid disappearance of the starting material mass (m/z ~209) and the emergence of the product mass. Because the weak C-I bond ensures rapid oxidative addition, starting material persistence beyond 4 hours definitively indicates catalyst poisoning or oxygen ingress.
Step 4: Workup and Purification
Once LC-MS confirms >95% conversion, cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.
Concentrate the filtrate and purify via silica gel flash chromatography.
Caption: Self-validating workflow for the Pd-catalyzed cross-coupling of 4-iodo-triazoles.
Conclusion
When designing nucleophilic substitutions on the 2-methyl-2H-1,2,3-triazole core, the iodo group should be strictly reserved for transition-metal-catalyzed cross-couplings, where its low bond dissociation energy makes it the premier leaving group. For catalyst-free SNAr approaches, researchers should instead synthesize the 4-fluoro or 4-chloro analogs, as the iodo group's low electronegativity will reliably result in stalled reactions and poor yields.
References
Thompson, A. D. et al. "Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles." The Journal of Organic Chemistry, 2012. 1
Weiqi et al. "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols." ACS Publications, 2024. 2
Review Article. "Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations." ACS Publications, 2025. 5
Research Article. "Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)–H Arylation of Primary Aliphatic Amines." Organic Letters, 2023. 4
Personal protective equipment for handling 4-iodo-2-methyl-2H-1,2,3-triazole
As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 4-iodo-2-methyl-2H-1,2,3-triazole requires moving beyond generic safety data sheets. This compound sits at the inters...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 4-iodo-2-methyl-2H-1,2,3-triazole requires moving beyond generic safety data sheets. This compound sits at the intersection of two distinct chemical hazards: the energetic potential of the nitrogen-rich triazole core and the photolytic lability of the carbon-iodine (C-I) bond.
To ensure absolute operational safety and maintain the integrity of your synthetic workflows—whether you are developing novel halogen-bonding anionophores[1] or executing complex cross-coupling reactions—this guide provides a self-validating, causally driven protocol for handling, reacting, and decommissioning this reagent.
Chemical Profile & Mechanistic Hazard Assessment
Before stepping up to the fume hood, it is critical to understand why this molecule behaves the way it does. The hazards are not arbitrary; they are dictated by the molecule's thermodynamic and photochemical properties.
Table 1: Quantitative Chemical & Hazard Profile
Property / Metric
Value
Mechanistic Causality & Operational Implication
CAS Number
2137840-57-2
Unique identifier for precise inventory and waste tracking.
Energetic Risk: The contiguous N-N-N linkage stores significant energy. While the 2-methyl group provides stabilization, the core remains susceptible to exothermic decomposition under extreme thermal or shock stress[3].
Photolytic Risk: The C-I bond is exceptionally weak. UV or intense ambient visible light induces homolytic cleavage, releasing highly reactive, toxic iodine radicals (
I∙
) and degrading the reagent.
Acute Toxicity
H302, H315, H319, H335
Biological Risk: Acts as a severe respiratory and ocular irritant. Halogenated heterocycles readily permeate lipid bilayers, demanding strict barrier protection.
Causality-Driven PPE Matrix
Standard laboratory attire is insufficient for handling photolabile, energetic materials. Every piece of Personal Protective Equipment (PPE) specified below serves a distinct mechanistic purpose to break the chain of exposure.
Table 2: Required PPE and Mechanistic Justification
PPE Category
Specification
Mechanistic Justification (The "Why")
Hand Protection
Double-layered Nitrile (≥8 mil thickness)
Halogenated organics and free iodine rapidly permeate thin latex or standard nitrile. Double-gloving provides a sacrificial outer layer that can be immediately shed if contaminated.
Eye/Face Protection
ANSI Z87.1 Safety Goggles + UV-blocking Face Shield
Protects against micro-splashes while blocking UV wavelengths that catalyze C-I bond photolysis[4] if the compound is held near the operator's face.
Body Protection
Flame-Resistant (FR) Nomex Lab Coat
Mitigates thermal risks associated with the energetic nature of the triazole core[2]. Prevents static buildup common with synthetic fabrics.
Respiratory
Certified Fume Hood (Face velocity 80-100 fpm)
Prevents inhalation of sublimated molecular iodine (
I2
) or toxic decomposition byproducts (e.g.,
NOx
,
HI
) in the event of rapid degradation.
Operational Workflows & Handling Protocols
To preserve the integrity of 4-iodo-2-methyl-2H-1,2,3-triazole and ensure operator safety, follow this step-by-step methodology. This protocol is designed to be self-validating: if you observe a violet/brown discoloration at any point, C-I bond cleavage has occurred, and the protocol dictates an immediate shift to mitigation.
Step-by-Step Methodology for Reagent Handling
Environmental Preparation: Clear the fume hood of all incompatible materials (strong oxidizers, active metals like copper or silver, which can form explosive metal-triazole complexes[3]). Dim the ambient hood lighting or apply amber UV-filtering films to the sash.
Static Mitigation: Ground all metal spatulas and balances. The energetic nature of the triazole ring necessitates the strict elimination of electrostatic discharge (ESD) risks.
Reagent Transfer: Using a static-free ceramic or PTFE spatula, transfer the compound into a pre-weighed, amber-glass reaction vial.
Causality: Amber glass blocks photons below 500 nm, preventing the homolytic cleavage of the C-I bond and preserving the reagent's stoichiometry.
Atmospheric Control: Seal the vial with a PTFE-lined septum and purge with ultra-high purity (UHP) Argon for 5 minutes. Argon is heavier than nitrogen, providing a superior, dense blanket against oxidative degradation.
Solvent Addition: Introduce anhydrous, degassed solvents via a syringe. If the solution turns slightly pink or brown, trace iodine has formed; the reaction may require a mild radical scavenger depending on your synthetic goals.
The following diagram illustrates the logical progression of handling this compound, including the critical decision pathways for light mitigation and spill response.
Operational workflow and causality-driven spill mitigation for 4-iodo-2-methyl-2H-1,2,3-triazole.
Emergency Response & Spill Mitigation
In the event of a spill, the primary chemical threat is the rapid sublimation of iodine and the potential shock-sensitivity of dried energetic residue.
Step-by-Step Spill Protocol
Evacuate and Isolate: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 5-meter radius to prevent inhalation of iodine vapor.
Quenching the Halogen: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (
Na2S2O3
).
Chemical Neutralization: Gently spray or pour the thiosulfate solution over the spill.
Causality: Thiosulfate acts as a rapid reducing agent. It converts deeply colored, toxic elemental iodine (
I2
) and iodine radicals into colorless, water-soluble, and benign iodide ions (
I−
). Self-Validation: The disappearance of the brown/violet color visually confirms the neutralization is complete.
Absorption: Apply an inert absorbent (e.g., diatomaceous earth or sand). Never use combustible materials like paper towels, as the energetic triazole residue could react exothermically with organic matter.
Collection: Sweep the neutralized slurry using a non-sparking, anti-static brush into a dedicated hazardous waste container.
Waste Disposal & Decommissioning
Improper disposal of iodo-triazoles can lead to the formation of highly unstable byproducts in waste carboys.
Segregation: Never mix iodo-triazole waste with heavy metal waste streams (e.g., copper, silver, or lead). Transition metals can catalyze the decomposition of the triazole ring or form highly explosive metal-triazole salts[3].
Aqueous Waste: Ensure all iodine is fully reduced. Test the waste solution with starch-iodine paper; if it remains colorless, it is safe to transfer to the halogenated aqueous waste stream.
Solid Waste: Store contaminated gloves, spatulas, and solid waste in a vented, grounded container to prevent the accumulation of energetic dust or off-gassed
I2
.